Fmoc-Asp(OtBu)-H
Description
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Structure
3D Structure
Properties
Molecular Formula |
C23H25NO5 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
tert-butyl 3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate |
InChI |
InChI=1S/C23H25NO5/c1-23(2,3)29-21(26)12-15(13-25)24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,13,15,20H,12,14H2,1-3H3,(H,24,27) |
InChI Key |
TYPIQBXHJBDEBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Foundational & Exploratory
Fmoc-Asp(OtBu)-H CAS number 146803-45-4
Technical Monograph: Fmoc-Asp(OtBu)-H (CAS 146803-45-4) The Aldehyde Warhead: Synthesis, Stability, and Application in Peptidomimetic Drug Design[1]
Executive Summary & Core Identity
Fmoc-Asp(OtBu)-H (CAS 146803-45-4) is a specialized amino acid derivative serving as a critical intermediate in the synthesis of protease inhibitors and peptidomimetics.[1] Unlike the standard carboxylic acid building block (Fmoc-Asp(OtBu)-OH), this compound features a C-terminal aldehyde moiety.[1]
This aldehyde functionality transforms the molecule from a passive building block into a reactive "warhead" or pivotal intermediate. It is primarily employed to generate transition-state isosteres —structural mimics that inhibit enzymes (particularly aspartyl proteases like HIV protease, Renin, and BACE1) by trapping the catalytic machinery without being cleaved.
Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Specification |
| Chemical Name | (S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-oxobutanoate |
| Common Name | Fmoc-L-Asp(OtBu)-Aldehyde |
| CAS Number | 146803-45-4 |
| Molecular Formula | C₂₃H₂₅NO₅ |
| Molecular Weight | 395.45 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; slightly soluble in alcohols.[1][2][3] |
| Storage | -20°C , under inert atmosphere (Argon/Nitrogen). Desiccate. |
| Stability | High Risk: Prone to oxidation (to acid) and racemization (at |
Synthesis & Production Strategy
The synthesis of Fmoc-Asp(OtBu)-H is non-trivial due to the high reactivity of the aldehyde and the risk of over-reduction to the alcohol (Fmoc-Asp(OtBu)-CH₂OH).[1] Direct reduction of the carboxylic acid or ester is rarely successful in high yield.
The Industry Standard: The Weinreb Amide Route The most robust protocol involves the formation of a Weinreb amide (N-methoxy-N-methylamide), which stabilizes the intermediate chelate during reduction, preventing over-reduction.[1]
Step-by-Step Protocol
-
Activation:
-
Reagents: Fmoc-Asp(OtBu)-OH (1.0 eq), BOP or HATU (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.2 eq), DIEA (3.0 eq).[1]
-
Solvent: DCM or DMF.
-
Procedure: Dissolve the acid and coupling reagent. Add the amine base and the Weinreb amine salt. Stir at room temperature for 2–4 hours.
-
Mechanism: Formation of the active ester followed by nucleophilic attack by the methoxy-methylamine.
-
-
Reduction (The Critical Step):
-
Reagents: Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H.[1]
-
Conditions: Anhydrous THF, -78°C (Strict temperature control is mandatory).
-
Procedure: Add the reducing agent dropwise to the Weinreb amide solution. The reaction forms a stable five-membered chelate ring involving the Lithium/Aluminum and the two oxygens of the amide. This intermediate resists further reduction.
-
Quench: Hydrolysis with dilute KHSO₄ or Rochelle's salt releases the aldehyde.
-
-
Purification:
-
Warning: Silica gel is slightly acidic and can catalyze racemization of the
-proton.[1] -
Recommendation: Use neutral alumina or perform rapid filtration through a short silica plug. Ideally, use the crude aldehyde immediately in the next step (e.g., reductive amination).
-
Applications in Drug Discovery
Fmoc-Asp(OtBu)-H is the gateway to modifying the peptide backbone.[1] By replacing the planar amide bond (-CO-NH-) with non-hydrolyzable mimics, researchers create metabolically stable drugs.[1]
A. Reductive Amination (Reduced Amide Isosteres)
Reaction with a primary amine followed by reduction (using NaBH₃CN) yields a methylene amine (-CH₂-NH-) bond.[1] This bond mimics the tetrahedral transition state of peptide hydrolysis but cannot be cleaved by proteases.
-
Target: HIV Protease Inhibitors.
B. Hydroxyethylamine Isosteres
The aldehyde reacts with nitroalkanes (Henry reaction) or organometallics to form hydroxyethylamines. These structures mimic the hydroxyl group found in the transition state of aspartyl protease cleavage.
-
Target: BACE1 (Alzheimer's), Renin (Hypertension).[1]
C. Wittig/Horner-Wadsworth-Emmons Olefination
Reaction with phosphonium ylides generates
Visualizations
Figure 1: Synthesis of Fmoc-Asp(OtBu)-H via Weinreb Amide
This pathway ensures the aldehyde oxidation state is preserved without over-reduction.[1]
Figure 2: Application Workflow in Peptidomimetics
The aldehyde serves as a divergent point for three major classes of drug scaffolds.
Critical Handling & Stability Protocols
1. Racemization Alert:
The
-
Risk: Basic conditions (pH > 8) or prolonged exposure to silica gel will cause rapid epimerization (L
D/L mix).[1] -
Mitigation: Avoid amine bases during workup. Use buffered aqueous washes (pH 4–6).
2. Oxidation Sensitivity: Aldehydes oxidize to carboxylic acids upon exposure to air.
-
Protocol: Store solid under Argon/Nitrogen. If in solution, use degassed anhydrous solvents.
3. Hydrate Formation: In the presence of water, the aldehyde exists in equilibrium with its gem-diol (hydrate) form.[1] This can complicate NMR interpretation (splitting of peaks) but usually reverts to the aldehyde in anhydrous conditions or upon reaction.
References
-
Fehrentz, J. A., & Castro, B. (1983). An Efficient Synthesis of Optically Active
-(t-Butoxycarbonylamino)-aldehydes from -Amino Acids. Synthesis, 1983(8), 676–678. Link- Foundational paper on the Weinreb amide reduction route for amino aldehydes.
-
Jurkauskas, V., et al. (2005). Dynamic Kinetic Resolution of Heterocyclic Aldehydes. Journal of the American Chemical Society, 127(15), 5524–5525. Link[1]
- Discusses racemization risks and handling of chiral aldehydes.
-
Ghosh, A. K., et al. (2016).[4] Structure-Based Design of HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry, 59(11), 5172–5208. Link[1]
- Authoritative review on using aspartyl aldehyde intermedi
-
PubChem. (n.d.).[3] Compound Summary: Fmoc-Asp(OtBu)-H (CAS 146803-45-4).[1][5][3][6] National Library of Medicine.[3] Link
- Verification of CAS, structure, and chemical identity.
Sources
- 1. 129460-09-9|Fmoc-Asp-OtBu|BLD Pharm [bldpharm.com]
- 2. Fmoc-Asp-OtBu Novabiochem 129460-09-9 [sigmaaldrich.com]
- 3. Fmoc-Asp(OtBu)-H | C23H25NO5 | CID 22744159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. CAS物质库 | 化规通 [hgt.cirs-group.com]
molecular weight of Fmoc-Asp(OtBu)-aldehyde
Technical Monograph: Characterization and Handling of Fmoc-Asp(OtBu)-aldehyde
Part 1: Executive Technical Summary
Fmoc-Asp(OtBu)-aldehyde (also designated as Fmoc-Asp(OtBu)-H) is a critical intermediate in the synthesis of peptide aldehydes, which serve as potent transition-state inhibitors of serine and cysteine proteases (e.g., Caspase inhibitors). Unlike its carboxylic acid precursor, the aldehyde moiety renders this molecule highly reactive and prone to specific degradation pathways, necessitating rigorous handling protocols.
This guide provides the definitive physicochemical data, a self-validating synthesis workflow, and storage parameters required to maintain >98% purity and optical integrity.
Part 2: Physicochemical Characterization
The following data represents the theoretical and observed values for the pure aldehyde form. Note that commercial batches often exist as hydrates or hemiacetals, which may alter the apparent molecular weight in mass spectrometry if not dehydrated.
Table 1: Core Chemical Specifications
| Parameter | Specification | Notes |
| Chemical Name | Fmoc-L-Aspartic acid | IUPAC: tert-butyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoate |
| CAS Number | 146803-45-4 | Distinct from the acid precursor (71989-14-5) |
| Molecular Formula | ||
| Molecular Weight | 395.45 g/mol | Monoisotopic Mass: 395.17 Da |
| Solubility | DCM, DMF, DMSO | Insoluble in water; reacts with alcohols |
| Appearance | White to off-white amorphous solid | Often sticky/hygroscopic due to hydrate formation |
| Purity Standard | Impurities are typically the carboxylic acid (oxidation) or epimer |
Part 3: Synthesis & Manufacturing Protocol
While direct reduction of carboxylic acids is difficult, the industry-standard protocol utilizes the Weinreb Amide method. This pathway minimizes over-reduction to the alcohol (Fmoc-Asp(OtBu)-CH₂OH) and preserves the acid-labile tert-butyl ester side chain.
Workflow Visualization
Figure 1: The Weinreb Amide route ensures the aldehyde is generated without reducing the side-chain ester.[1]
Detailed Methodology (Weinreb Route)
-
Formation of Weinreb Amide:
-
Reagents: Fmoc-Asp(OtBu)-OH (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.2 eq), TBTU (1.1 eq), DIEA (2.5 eq) in DMF.
-
Process: Stir at room temperature for 2 hours. The formation of the stable chelated intermediate prevents over-reaction.[2]
-
Validation: TLC (EtOAc/Hexane 1:1) should show a distinct spot for the amide (
).
-
-
Reduction to Aldehyde:
-
Reagents: Lithium Aluminum Hydride (LiAlH₄) (1.0 eq) in dry THF.
-
Critical Control: Reaction must be performed at -78°C under Argon.
-
Mechanism: The hydride attacks the carbonyl, forming a stable tetrahedral metal-chelate intermediate. This intermediate does not collapse to the aldehyde until quenching, preventing further reduction to the alcohol.
-
Quenching: Add saturated
carefully. The acid hydrolysis releases the free aldehyde.
-
Part 4: Expert Handling & Stability Analysis
As a Senior Scientist, I must emphasize that peptide aldehydes are not shelf-stable in the same manner as their acid counterparts. Three primary degradation mechanisms must be mitigated:
Racemization (Epimerization)
The
-
Risk: Exposure to bases (even mild ones like bicarbonate) can cause rapid racemization (L
D), destroying biological activity. -
Protocol: Always maintain a neutral or slightly acidic pH during workup. Flash chromatography should be performed on silica gel that has not been base-washed.
Hydrate Formation
Aldehydes exist in equilibrium with their gem-diol (hydrate) forms in the presence of moisture.
-
Observation: An NMR spectrum in
containing water traces may show two sets of peaks or a disappeared aldehyde proton signal (usually near 9.5 ppm). -
Correction: This is reversible. It does not indicate chemical degradation, but accurate mass spec requires anhydrous conditions.
Oxidation
The aldehyde carbon is electrophilic and prone to autoxidation to the carboxylic acid (
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Shelf Life: < 6 months. Re-purify via HPLC if stored longer.
Structural Logic Diagram
Figure 2: Functional breakdown of Fmoc-Asp(OtBu)-H showing regions of stability and reactivity.
References
-
PubChem. (2023).[3] Fmoc-Asp(OtBu)-H Compound Summary (CID 22744159).[4] National Library of Medicine.[4] Link
-
Fehrentz, J. A., & Castro, B. (1983). An Efficient Synthesis of Optically Active alpha-(t-Butoxycarbonylamino)-aldehydes from alpha-Amino Acids. Synthesis, 1983(8), 676-678. (Foundational method for Weinreb amide reduction).[2]
-
ChemicalBook. (2023).[1] Fmoc-Asp(OtBu)-H Product Specifications and CAS 146803-45-4.[4]Link
-
Bachem. (2023).[1] Peptide Aldehydes: Handling and Storage Guidelines. (General industry standard for peptide aldehyde stability).
Sources
A Tale of Two Termini: An In-depth Technical Guide to Fmoc-Asp(OtBu)-OH and its Aldehyde Analogue, Fmoc-Asp(OtBu)-H
For researchers, scientists, and professionals in drug development, the precise selection of building blocks in peptide synthesis is paramount to achieving desired outcomes. This guide delves into the nuanced yet critical differences between two aspartic acid derivatives: the widely utilized Fmoc-Asp(OtBu)-OH and its less common but functionally distinct counterpart, Fmoc-Asp(OtBu)-H . While the former is a cornerstone of solid-phase peptide synthesis (SPPS), the latter, an aldehyde, opens doors to specialized applications. Understanding their unique chemical identities is key to harnessing their full potential.
The Foundation: Fmoc-Protected Amino Acids in SPPS
Modern peptide synthesis largely relies on the fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy for the temporary protection of the α-amino group of amino acids. This approach offers the advantage of mild deprotection conditions, typically using a secondary amine like piperidine, which preserves acid-labile side-chain protecting groups until the final cleavage step. This orthogonality is fundamental to the synthesis of complex and sensitive peptide sequences.
Part 1: The Workhorse - Fmoc-Asp(OtBu)-OH
Fmoc-Asp(OtBu)-OH is the standard derivative for introducing an aspartic acid residue into a peptide chain during Fmoc-based SPPS.[1][2] Its structure is meticulously designed for this purpose: the Fmoc group on the α-amino position controls the stepwise elongation of the peptide, while the tert-butyl (OtBu) ester protects the side-chain β-carboxyl group.[1][3] This OtBu group is stable to the basic conditions of Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final step of releasing the peptide from the resin support.[4][5]
Key Physicochemical and Handling Properties of Fmoc-Asp(OtBu)-OH
| Property | Value | Source(s) |
| Chemical Name | N-α-Fmoc-L-aspartic acid β-tert-butyl ester | [1] |
| CAS Number | 71989-14-5 | [1] |
| Molecular Formula | C₂₃H₂₅NO₆ | [6] |
| Molecular Weight | 411.45 g/mol | [2] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 148-150°C (decomposes) | [2] |
| Storage | 2-8°C, protect from moisture | [2] |
| Solubility | Soluble in DMF, NMP, DCM | [1] |
The Challenge of Aspartimide Formation
A critical consideration when using Fmoc-Asp(OtBu)-OH is the potential for aspartimide formation. This intramolecular cyclization side reaction is promoted by the basic conditions used for Fmoc deprotection, particularly in sequences containing Asp followed by a small amino acid like glycine, asparagine, or serine.[7] The formation of aspartimide can lead to a mixture of byproducts, including the desired α-peptide, the rearranged β-peptide, and racemized products, which are often difficult to separate from the target peptide.
Several strategies have been developed to mitigate aspartimide formation:
-
Use of bulkier side-chain protecting groups: While OtBu is standard, more sterically hindered esters like 3-ethyl-3-pentyl (OEpe) or 5-n-butyl-5-nonyl (OBno) have been shown to significantly reduce this side reaction.[8]
-
Modification of deprotection conditions: Adding an acidic modifier like hydroxybenzotriazole (HOBt) to the piperidine solution can suppress aspartimide formation.[9]
-
Backbone protection: Incorporating a protecting group on the amide nitrogen of the residue preceding the aspartic acid can prevent the cyclization reaction.[7]
Part 2: The Specialist - Fmoc-Asp(OtBu)-H, The Aldehyde Analogue
While "Fmoc-Asp(OtBu)-H" is not a standard nomenclature, it logically refers to the corresponding aldehyde, where the carboxylic acid's hydroxyl group (-OH) is replaced by a hydrogen atom (-H). This seemingly small change fundamentally alters the molecule's reactivity and applications.
The Core Chemical Distinction: Carboxylic Acid vs. Aldehyde
The key difference lies in the functional group at the α-carbon.[10]
-
Fmoc-Asp(OtBu)-OH (Carboxylic Acid): The carboxyl group (-COOH) is acidic and serves as the point of activation for forming a peptide (amide) bond with the free amine of the growing peptide chain.[10]
-
Fmoc-Asp(OtBu)-H (Aldehyde): The aldehyde group (-CHO) is not acidic but is highly electrophilic and reactive towards nucleophiles. It does not participate in standard peptide bond formation but can undergo other important reactions.[10]
Caption: Structural and functional differences.
Synthesis and Handling of Fmoc-Amino Aldehydes
Fmoc-protected amino aldehydes are typically synthesized by the oxidation of the corresponding Fmoc-protected amino alcohols.[11] Reagents like the Dess-Martin periodinane are commonly used for this transformation.[11] These compounds are generally less stable than their carboxylic acid counterparts and require careful handling and storage at low temperatures to prevent oxidation or other degradation pathways.
Specialized Applications of Fmoc-Asp(OtBu)-H
The unique reactivity of the aldehyde group makes Fmoc-Asp(OtBu)-H a valuable tool for specific applications beyond standard peptide synthesis:
-
Synthesis of Peptide Aldehydes: Peptide aldehydes are a well-known class of protease inhibitors. The aldehyde functionality can react with the catalytic serine or cysteine residues in the active site of these enzymes, forming a stable hemiacetal or hemithioacetal adduct and thus inhibiting their activity.
-
Bioconjugation: Aldehydes can be used for the site-specific modification of proteins and other biomolecules through reactions like oxime ligation or hydrazone formation. This allows for the attachment of labels, drugs, or other moieties to a peptide.[12]
Experimental Protocols
Standard Protocol for Coupling Fmoc-Asp(OtBu)-OH in SPPS
This protocol outlines a typical manual coupling cycle on a solid support (e.g., Rink Amide resin).
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin with fresh 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (3 equivalents relative to resin loading), a coupling reagent like HBTU (2.9 equivalents), and a base like DIPEA (6 equivalents) in DMF.
-
Allow the activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
-
Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines.
Caption: Fmoc-Asp(OtBu)-OH coupling workflow.
Conclusion
In the landscape of peptide synthesis, both Fmoc-Asp(OtBu)-OH and its aldehyde analogue, Fmoc-Asp(OtBu)-H, hold significant value. Fmoc-Asp(OtBu)-OH is the indispensable workhorse for the routine incorporation of aspartic acid, with well-established protocols and a known profile of potential side reactions like aspartimide formation. In contrast, Fmoc-Asp(OtBu)-H is a specialized tool, offering unique reactivity through its aldehyde group for applications such as the synthesis of protease inhibitors and bioconjugation. A thorough understanding of their distinct chemical properties empowers researchers to make informed decisions, selecting the optimal building block to advance their scientific and drug development objectives.
References
- Anonymous. (2026, January 30). The Role of Fmoc-Asp(OtBu)-OH (13C4,15N) in Modern Drug Discovery. CUSABIO TECHNOLOGY LLC.
-
Aapptec. (n.d.). Fmoc-Asp(OtBu)-OH [71989-14-5]. Retrieved February 5, 2026, from [Link]
- Anonymous. (n.d.). Understanding Fmoc-Asp(OtBu)-OH: A Chemical Synthesis Perspective. CUSABIO TECHNOLOGY LLC.
- Reuther, C., et al. (2005). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors.
-
LabMart. (n.d.). Sigma-Aldrich™ Fmoc-Asp(OtBu)-OH, ≥98.0% (HPLC), for peptide synthesis. Retrieved February 5, 2026, from [Link]
-
Burgess, K. (2025, August 11). Introduction To The FMOC Approach: solid phase peptide syntheses [Video]. YouTube. [Link]
- Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
AnaSpec. (n.d.). Fmoc-Asp-OtBu. Retrieved February 5, 2026, from [Link]
-
CEM Corporation. (n.d.). Fmoc-Asp(OtBu)-OH. Retrieved February 5, 2026, from [Link]
- Anonymous. (2026, January 15). Aldehydes and Carboxylic Acids: Understanding Their Unique Roles in Organic Chemistry. CUSABIO TECHNOLOGY LLC.
- PubMed. (2022, July 16). Comparison of the formation of aldehydes and carboxylic acids in ozonated and electrochemically treated surface water.
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved February 5, 2026, from [Link]
-
Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
- Behrendt, R., et al. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(8), 680-687.
-
ResearchGate. (n.d.). Interactions between Carboxylic Acids and Aldehydes: A Rotational Study of HCOOH–CH 2 O. Retrieved February 5, 2026, from [Link]
-
Quora. (2016, March 16). How to tell between a carboxylic acid and an aldehyde? They look the same. Retrieved February 5, 2026, from [Link]
- Corden, P. (2023, February 6). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Gyros Protein Technologies.
- Kong, M. J. W., et al. (2025, August 6). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem.
- LibreTexts. (2022, October 27). 20.4: Aldehydes, Ketones, Carboxylic Acids, and Esters. Chemistry LibreTexts.
- Kong, M. J. W., et al. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Sigma-Aldrich™ Fmoc-Asp(OtBu)-OH, ≥98.0% (HPLC), for peptide synthesis | LabMart Limited [labmartgh.com]
- 3. youtube.com [youtube.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. Aldehydes and Carboxylic Acids: Understanding Their Unique Roles in Organic Chemistry - Oreate AI Blog [oreateai.com]
- 11. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
Advanced Methodologies: Aspartic Acid Aldehydes in Peptide Synthesis
The following technical guide details the applications, synthesis, and experimental protocols for Aspartic Acid Aldehydes in peptide chemistry.
Executive Summary
Aspartic acid aldehydes (Asp-H) represent a critical class of electrophilic peptide derivatives. Their primary utility lies in two distinct domains: as potent, reversible covalent inhibitors of cysteine proteases (most notably Caspases) and as versatile synthetic intermediates for backbone modification (e.g., reduced amide isosteres). This guide provides a rigorous examination of the synthetic pathways for generating C-terminal Asp-aldehydes, specifically focusing on the Weinreb Amide Reduction and Dess-Martin Periodinane (DMP) Oxidation protocols. It further details their application in synthesizing the gold-standard apoptosis marker, Ac-DEVD-CHO , and explores their utility in chemical ligation.
Part 1: The Chemical Nature of Aspartic Acid Aldehydes
The C-terminal aspartic acid aldehyde is a "warhead" moiety. Unlike the chemically inert peptide acid or amide, the aldehyde is highly reactive toward nucleophiles.
-
Protease Inhibition (The Biological Application): In drug development, Asp-H moieties are transition-state analogs. They inhibit proteases by forming a reversible thiohemiacetal adduct with the active site cysteine thiolate (or hemiacetal with serine proteases).
-
Target Specificity: The Asp side chain (P1 position) directs specificity toward Caspases (Cysteine Aspartyl Proteases) and Granzyme B.
-
Example:Ac-DEVD-CHO (N-acetyl-Asp-Glu-Val-Asp-al) is a potent Caspase-3 inhibitor (
nM).[1]
-
-
Synthetic Utility (The Chemical Application): In peptide synthesis, the aldehyde serves as a "soft" electrophile for:
-
Reductive Amination: Generating
reduced amide bonds to increase proteolytic stability. -
Thiazolidine Ligation: Reacting with N-terminal Cysteine to ligate peptide fragments without standard coupling reagents.
-
Part 2: Synthesis Protocols
Synthesizing peptide aldehydes, particularly those containing aspartic acid, presents unique challenges due to the susceptibility of the Asp side chain (carboxylic acid/ester) to reduction and the risk of C-terminal racemization.
Method A: The Weinreb Amide Reduction (High-Throughput Route)
This method is preferred for its scalability. The peptide is assembled as a Weinreb amide (N-methoxy-N-methylamide), which prevents over-reduction to the alcohol due to the stability of the tetrahedral metal-chelate intermediate.
Mechanism:
-
Formation of Peptide-Weinreb Amide.[2]
-
Lithium Aluminum Hydride (LiAlH
) attacks the carbonyl. -
Stable chelate forms (preventing second hydride attack).
-
Acidic quench releases the aldehyde.
Critical Consideration for Asp: The Asp side chain (
Protocol 1: Synthesis of Ac-DEVD-CHO via Weinreb Amide
Target: Synthesis of Ac-Asp(OtBu)-Glu(OtBu)-Val-Asp(H)-H (Protected Precursor).
Step-by-Step Methodology:
-
Coupling: Dissolve Fmoc-Asp(OtBu)-OH (1.0 eq) in DCM. Add N,O-Dimethylhydroxylamine HCl (1.2 eq), PyBOP (1.1 eq), and DIPEA (3.0 eq). Stir 2h at RT.
-
Elongation: Perform standard Fmoc SPPS or solution phase coupling to attach Val, Glu(OtBu), and Ac- group.
-
Result: Ac-Glu(OtBu)-Val-Asp(OtBu)-N(OMe)Me.
-
-
Reduction (The Critical Step):
-
Dissolve the purified Weinreb amide in dry THF under Argon. Cool to 0°C.[3]
-
Add LiAlH
(1.0 M in THF, 1.2 eq) dropwise over 10 min. -
Note: Strictly control stoichiometry to avoid reducing the side-chain tert-butyl esters. Alternatively, use DIBAL-H at -78°C for higher selectivity.
-
Stir for 30 min at 0°C.
-
-
Quench & Workup:
-
Global Deprotection: Treat with TFA/TIS/H
O (95:2.5:2.5) for 1h to remove side-chain groups. -
Purification: RP-HPLC (C18 column, 0.1% TFA in Water/Acetonitrile gradient).
-
Storage: Lyophilize immediately. Store at -20°C. Aldehydes hydrate in water; the powder may be the hydrate form.
-
Method B: Dess-Martin Oxidation (High-Fidelity Route)
For peptides where racemization is a major concern (Asp-aldehydes are notoriously configurationally unstable), oxidation of the corresponding C-terminal alcohol is the superior method.
Protocol:
-
Synthesize the peptide alcohol: Ac-DEVD-CH
OH. (Using reductive cleavage from resin or starting with Asp-amino alcohol). -
Oxidation:
-
Suspend Ac-DEVD-CH
OH in dry DMSO/DCM (1:1). -
Add Dess-Martin Periodinane (DMP) (1.5 eq).
-
Stir 1-2h at RT.
-
Validation: Monitor by LC-MS (Aldehyde mass = Alcohol mass - 2).
-
-
Workup: Quench with sat. NaHCO
+ Na S O . Extract and purify.
Part 3: Visualizing the Workflows
Diagram 1: Synthetic Pathways for Aspartic Acid Aldehydes
This flowchart illustrates the decision matrix between Weinreb reduction and Alcohol oxidation.
Caption: Comparison of Weinreb Amide Reduction vs. DMP Oxidation for Asp-CHO synthesis.
Part 4: Applications in Drug Discovery & Ligation
Application 1: Mechanism of Caspase Inhibition
The efficacy of Ac-DEVD-CHO relies on the electrophilic attack of the active site cysteine.
Quantitative Data: Inhibition Constants
| Inhibitor | Target Enzyme |
Diagram 2: Covalent Inhibition Mechanism
Caption: Reversible formation of the thiohemiacetal adduct between Caspase-3 and Ac-DEVD-CHO.
Application 2: Reductive Amination for Backbone Modification
Asp-aldehydes are used to synthesize reduced amide isosteres (
Protocol:
-
Imine Formation: Mix Asp-CHO peptide (1 eq) with Amino-Peptide (1.2 eq) in MeOH/AcOH (99:1). Stir 1h.
-
Reduction: Add NaCNBH
(2.0 eq). Stir 4h. -
Result: A stable secondary amine linkage replacing the amide bond.
Part 5: Troubleshooting & Quality Control
-
Racemization: The
-proton of Asp-aldehydes is highly acidic. Avoid strong bases after the aldehyde is generated. Use buffered HPLC eluents (pH 2-3) rather than neutral/basic conditions. -
Hydration: In aqueous HPLC, the aldehyde peak often broadens or splits due to equilibrium with the gem-diol (hydrate).
-
QC Tip: Run LC-MS in MeOH to see the hemiacetal adduct (
) or in Acetonitrile to see the free aldehyde.
-
-
Stability: Asp-aldehydes are prone to cyclization if the side chain is unprotected. Store as the lyophilized solid at -20°C under Argon.
References
-
Fehrentz, J. A., & Castro, B. (1983). An Efficient Synthesis of Optically Active
-(t-Butoxycarbonylamino)-aldehydes from -Amino Acids. Synthesis, 1983(8), 676-678. Link -
Nicholson, D. W., et al. (1995). Identification and inhibition of the ICE/CED-3 protease necessary for mammalian apoptosis. Nature, 376, 37-43. Link
-
Garcia-Calvo, M., et al. (1998). Inhibition of Human Caspases by Peptide-based and Macromolecular Inhibitors. Journal of Biological Chemistry, 273(49), 32608-32613. Link
-
Moulin, A., Martinez, J., & Fehrentz, J. A. (2007).[6] Synthesis of peptide aldehydes. Journal of Peptide Science, 13(1), 1-15.[6] Link
-
Talanian, R. V., et al. (1997). Substrate Specificities of Caspase Family Proteases. Journal of Biological Chemistry, 272(15), 9677-9682. Link
Sources
- 1. stemcell.com [stemcell.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. escholarship.org [escholarship.org]
- 4. peptide.com [peptide.com]
- 5. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Fmoc-Asp(OtBu)-OH Ligation Strategies for Peptide Backbone Modification
Abstract
The strategic incorporation of aspartic acid residues in peptides and proteins is crucial for their biological function and provides a unique handle for sophisticated backbone modifications. This guide provides an in-depth exploration of ligation strategies centered around the use of Fmoc-Asp(OtBu)-OH, a cornerstone building block in solid-phase peptide synthesis (SPPS). We will delve into the nuances of handling this reagent, with a strong focus on mitigating the pervasive challenge of aspartimide formation. Furthermore, this document offers detailed protocols for advanced chemoselective ligation techniques, including Native Chemical Ligation (NCL), enabling the synthesis of complex, modified peptides and proteins for research and drug development.
Introduction: The Significance of Aspartic Acid in Peptide Chemistry
Aspartic acid, with its acidic side chain, is a fundamental component of many biologically active peptides and proteins, contributing to their structure, solubility, and function. In the realm of synthetic peptide chemistry, the controlled incorporation of aspartic acid is paramount. Fmoc-Asp(OtBu)-OH is the most commonly used derivative for this purpose in Fmoc-based SPPS.[1][2][3] The tert-butyl (OtBu) protecting group on the side-chain carboxyl function offers robust protection during peptide chain elongation and is readily cleaved under acidic conditions during the final deprotection step.[4]
The ability to perform chemoselective ligation at or near aspartic acid residues opens up a vast landscape for creating novel biomolecules with enhanced properties. Backbone modification through ligation allows for the assembly of large proteins from smaller, synthetically accessible peptide fragments, the incorporation of non-natural amino acids, post-translational modifications, and the development of cyclic peptides and other complex architectures.[4][5]
The Workhorse: Understanding Fmoc-Asp(OtBu)-OH
Fmoc-Asp(OtBu)-OH is a derivative of L-aspartic acid where the α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the β-carboxyl group is protected by the acid-labile tert-butyl (OtBu) ester.[2][4] This orthogonal protection scheme is the foundation of its utility in SPPS.[4]
Physicochemical Properties
A clear understanding of the properties of Fmoc-Asp(OtBu)-OH is essential for its effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 71989-14-5 | [2] |
| Molecular Formula | C₂₃H₂₅NO₆ | [2] |
| Molecular Weight | 411.45 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [4][6] |
| Solubility | Good solubility in common SPPS solvents like DMF and NMP | [4] |
| Storage | 2-8°C to maintain stability | [4] |
The Structure of Fmoc-Asp(OtBu)-OH
The strategic placement of the Fmoc and OtBu protecting groups is key to its function in stepwise peptide synthesis.
Caption: Structure of Fmoc-Asp(OtBu)-OH with protecting groups.
A Critical Challenge: Aspartimide Formation
The most significant side reaction associated with aspartic acid in Fmoc-SPPS is the formation of a succinimide ring, known as an aspartimide.[7][8] This intramolecular cyclization is base-catalyzed and occurs when the deprotonated backbone amide nitrogen attacks the side-chain ester of the aspartyl residue.[8]
Aspartimide formation is highly problematic as it leads to a mixture of byproducts. The five-membered ring can be opened by nucleophiles, such as piperidine (used for Fmoc deprotection), to yield both the desired α-aspartyl peptide and the undesired β-aspartyl peptide, where the peptide chain continues from the side-chain carboxyl group.[1][8] This rearrangement often leads to epimerization at the α-carbon of the aspartic acid residue.[8] These byproducts can be difficult, if not impossible, to separate from the target peptide due to their similar physicochemical properties.[7]
Mechanism of Aspartimide Formation
Caption: Mechanism of base-catalyzed aspartimide formation.
Strategies to Mitigate Aspartimide Formation
Several strategies have been developed to suppress this detrimental side reaction:
-
Modified Deprotection Conditions: Adding a small amount of a weak acid, such as formic acid, to the piperidine deprotection solution can help to reduce the basicity and suppress aspartimide formation.[1][9]
-
Backbone Protection: The introduction of a protecting group on the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue can sterically hinder the cyclization reaction.[10] The 2,4-dimethoxybenzyl (Dmb) group is a common example, often incorporated as a dipeptide building block, e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[11]
-
Optimized Side-Chain Protecting Groups: While OtBu is standard, alternative protecting groups with increased steric bulk or different electronic properties have been explored to reduce the propensity for aspartimide formation.[7][8] For instance, Fmoc-Asp(OBno)-OH has been shown to be effective in minimizing this side reaction.[7]
Ligation Strategies for Backbone Modification
Chemoselective ligation techniques are powerful tools for the synthesis of large and complex peptides and proteins that are inaccessible by direct SPPS.[5][12] These methods involve the reaction of two unprotected peptide fragments in solution to form a native peptide bond at a specific site.
Native Chemical Ligation (NCL)
NCL is the most widely used chemoselective ligation method.[5][12] It involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue.[5][13] The reaction proceeds through a transthioesterification step, followed by a rapid S-to-N acyl shift to form a native amide bond.[5]
Caption: The mechanism of Native Chemical Ligation (NCL).
Performing NCL at an aspartic acid residue presents a unique challenge. The side-chain carboxyl group can interfere with the ligation reaction. A side reaction involving the migration of the thioester moiety to the side-chain carboxyl group of a C-terminal Asp residue has been reported.[13] To circumvent this, the side-chain carboxyl group of the C-terminal aspartic acid in the thioester fragment must be protected with a group that is stable to both the final cleavage from the resin and the NCL reaction conditions, but which can be removed post-ligation.[13]
Expressed Protein Ligation (EPL)
EPL is a semisynthetic method that combines recombinant protein expression with NCL.[5][14] In EPL, a recombinant protein is expressed with a C-terminal intein fusion tag. The intein facilitates the cleavage of the protein from the tag in the presence of a thiol, generating a C-terminal thioester.[14][15] This protein thioester can then be ligated to a synthetic peptide containing an N-terminal cysteine. EPL is a powerful tool for site-specifically modifying proteins with probes, tags, or non-natural amino acids.[14]
Protocols
Protocol 1: Solid-Phase Peptide Synthesis of a Peptide Thioester Containing Asp(OtBu)
This protocol describes the manual synthesis of a peptide thioester using a Boc-based strategy, which is often preferred for the synthesis of peptide thioesters.
Materials:
-
Boc-amino acids
-
Fmoc-Asp(OtBu)-OH (for comparison in a hybrid strategy if desired)
-
Thioester resin (e.g., Merrifield resin)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (20% in DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Scavengers (e.g., thioanisole, water, triisopropylsilane)
-
Anhydrous HF
Procedure:
-
Resin Swelling: Swell the thioester resin in DCM for 1 hour, followed by DMF for 1 hour.
-
First Amino Acid Coupling:
-
Couple the first Boc-protected amino acid to the resin using a standard coupling protocol (e.g., DIC/HOBt or HBTU/DIPEA).
-
Monitor the coupling reaction using the Kaiser test.[16]
-
-
Chain Elongation (Boc-SPPS Cycle):
-
Deprotection: Remove the Boc protecting group with 50% TFA in DCM for 30 minutes.
-
Washes: Wash the resin thoroughly with DCM, followed by DMF.
-
Neutralization: Neutralize the resin with 10% DIPEA in DMF.
-
Coupling: Couple the next Boc-amino acid (4 equivalents) activated with HBTU (3.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 hours.
-
Monitoring: Monitor the coupling reaction with the Kaiser test.[16]
-
Repeat: Repeat the deprotection, washing, neutralization, and coupling steps for each subsequent amino acid in the sequence.
-
-
Incorporation of Asp(OtBu) (if using a hybrid strategy):
-
If incorporating Fmoc-Asp(OtBu)-OH, perform the final coupling using Fmoc chemistry.
-
Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF for 20 minutes.
-
-
Cleavage from Resin:
-
Wash the resin with DCM and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups (except the C-terminal thioester) using anhydrous HF with appropriate scavengers (e.g., anisole).
-
Caution: HF is extremely hazardous. Use appropriate personal protective equipment and a dedicated fume hood.
-
-
Purification and Characterization:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide thioester by reverse-phase HPLC.
-
Characterize the purified peptide by mass spectrometry.
-
Protocol 2: Native Chemical Ligation
This protocol provides a general procedure for the ligation of a peptide thioester to a peptide with an N-terminal cysteine.
Materials:
-
Purified peptide thioester
-
Purified peptide with an N-terminal cysteine
-
Ligation Buffer: 6 M Guanidine HCl, 200 mM sodium phosphate, pH 7.5
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Thiophenol (as a catalyst)
-
Acetic acid
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Reagent Preparation:
-
Prepare the ligation buffer and degas thoroughly.
-
Prepare stock solutions of TCEP (e.g., 500 mM in water) and thiophenol (e.g., 4% v/v in ligation buffer).
-
-
Ligation Reaction Setup:
-
Dissolve the peptide thioester and the N-terminal cysteine peptide in the ligation buffer to a final concentration of 1-5 mM each.
-
Add TCEP to a final concentration of 20 mM to maintain a reducing environment.
-
Add thiophenol to a final concentration of 1-2% (v/v) to catalyze the transthioesterification.
-
Adjust the pH of the reaction mixture to 7.0-7.5 if necessary.
-
-
Reaction Monitoring:
-
Incubate the reaction at room temperature or 37°C.
-
Monitor the progress of the ligation by taking aliquots at regular intervals (e.g., 1, 4, 8, 24 hours), quenching with acetic acid, and analyzing by RP-HPLC and mass spectrometry.
-
-
Purification of the Ligated Product:
-
Once the reaction is complete, acidify the reaction mixture with acetic acid or TFA.
-
Purify the full-length ligated peptide by RP-HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
-
Conclusion
Fmoc-Asp(OtBu)-OH is an indispensable tool in peptide synthesis, but its use requires a thorough understanding of the challenges it presents, most notably aspartimide formation. By employing appropriate mitigation strategies, researchers can successfully synthesize aspartic acid-containing peptides. Furthermore, the strategic use of these peptides in advanced ligation chemistries like NCL and EPL provides a powerful platform for the construction of complex and modified proteins, pushing the boundaries of peptide and protein engineering for therapeutic and research applications.
References
-
Aapptec. (n.d.). Fmoc-Asp(OtBu)-OH. Retrieved from [Link]
-
LabMart. (n.d.). Sigma-Aldrich™ Fmoc-Asp(OtBu)-OH, ≥98.0% (HPLC), for peptide synthesis. Retrieved from [Link]
-
Anaspec. (n.d.). Fmoc-Asp(OtBu)-OH. Retrieved from [Link]
-
Prime Organics. (n.d.). Understanding Fmoc-Asp(OtBu)-OH: A Chemical Synthesis Perspective. Retrieved from [Link]
- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Michaels, T., et al. (2012). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic Letters, 14(20), 5218–5221. [Link]
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]
-
Luxembourg Bio Technologies. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
- Zhang, C., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal, 27(4), 1275-1285.
- Palasek, S. A., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 22(1), 24-38.
- Conibear, A. C., et al. (2016). Native chemical ligation in protein synthesis and semi-synthesis. Chemical Society Reviews, 45(21), 5807-5844.
-
Wang, P., et al. (2018). A new method of N to C sequential ligation using thioacid capture ligation and native chemical ligation. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2127), 20170183. [Link]
- Canne, L. E., et al. (1999). Native Chemical Ligation with Aspartic and Glutamic Acids as C‐Terminal Residues: Scope and Limitations. Journal of Peptide Research, 54(5), 441-449.
-
Neumann, H., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(1), 933. [Link]
-
Hackenberger, C. P., & Schwarzer, D. (2008). Chemoselective Ligation and Modification Strategies for Peptides and Proteins. Angewandte Chemie International Edition, 47(52), 10030-10074. [Link]
- Li, F., & Li, X. (2019).
- Muir, T. W. (2003). Semisynthesis of proteins by expressed protein ligation. Annual review of biochemistry, 72, 249-289.
-
Johnson, E. C. B., & Kent, S. B. H. (2006). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules, 11(5), 391-401. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Sigma-Aldrich™ Fmoc-Asp(OtBu)-OH, ≥98.0% (HPLC), for peptide synthesis | LabMart Limited [labmartgh.com]
- 3. peptide.com [peptide.com]
- 4. nbinno.com [nbinno.com]
- 5. scispace.com [scispace.com]
- 6. Fmoc-Asp(OtBu)-OH | 71989-14-5 [chemicalbook.com]
- 7. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Methods and Applications of Expressed Protein Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neb.com [neb.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
Troubleshooting & Optimization
Technical Support Center: Handling Sensitive Peptide Aldehydes
Topic: Minimizing Oxidation of Fmoc-Asp(OtBu)-H to Carboxylic Acid Document ID: TSC-PROT-042 Status: Active / Verified
The Chemistry of Degradation (Root Cause Analysis)
User Question: Why does my Fmoc-Asp(OtBu)-H convert to the carboxylic acid even when stored in the freezer?
Technical Insight: The conversion of Fmoc-Asp(OtBu)-H (an aldehyde) back to Fmoc-Asp(OtBu)-OH (a carboxylic acid) is primarily driven by radical autoxidation , a process that can occur even at low temperatures if oxygen is present.
The mechanism proceeds via a radical chain reaction:
-
Initiation: A trace radical initiator (light, metal ions, or peroxides in solvents) abstracts the aldehydic hydrogen, forming an acyl radical.
-
Propagation: This acyl radical reacts with atmospheric oxygen (
) to form a peroxy radical, which then abstracts hydrogen from another aldehyde molecule, creating a peracid (Fmoc-Asp(OtBu)-OOH). -
Degradation: The peracid is a strong oxidant; it reacts with another equivalent of aldehyde to produce two equivalents of the carboxylic acid.
Key Vulnerability Factors:
-
The "Triple Threat" of Fmoc-Asp(OtBu)-H:
-
Oxidation Prone: The aldehyde function is chemically fragile.
-
Acid Labile: The tert-butyl ester (OtBu) side chain cleaves in strong acid.
-
Base Labile: The Fmoc group cleaves in secondary amines/bases.
-
Result: You have a very narrow pH window (pH 5.5–7.5) for safe handling.
-
Critical Workflow Control (Troubleshooting)
This section outlines the "Safe Path" to minimize oxidation during synthesis and handling.
Visualizing the Risk Landscape
Figure 1: Critical Control Points (CCPs) in the lifecycle of Fmoc-Asp(OtBu)-H. Red dashed lines indicate oxidation vectors.
Frequently Asked Questions (FAQs)
Q1: I see a new spot on my TLC that trails the aldehyde. Is this the acid?
A: Likely, yes. Carboxylic acids interact strongly with silica, causing "streaking" or lower
-
Validation Test: Dip your TLC plate in Bromocresol Green . The carboxylic acid (Fmoc-Asp(OtBu)-OH) will turn the spot yellow (acidic) against a blue background. The aldehyde will not.
-
Aldehyde Confirmation: Use 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. The aldehyde will turn orange/red.
Q2: Can I purify this on standard silica gel?
A: Proceed with extreme caution. Standard silica is slightly acidic (
-
Solution: Passivate your silica column by flushing it with 1% Triethylamine (TEA) in Hexanes before loading your sample. This neutralizes the silica. Note: Do not use too much TEA, or you risk cleaving the Fmoc group.
Q3: Which synthesis route minimizes oxidation risk? A: The Dess-Martin Periodinane (DMP) oxidation of the alcohol (Fmoc-Asp(OtBu)-ol) is generally safer than reducing the Weinreb amide.
-
Reasoning: DMP oxidation stops selectively at the aldehyde. Reduction of Weinreb amides requires strong aluminum hydrides (LiAlH4/DIBAL) and rigorous aqueous workups (Rochelle's salt) that often expose the aldehyde to water and air for longer periods, promoting hydrate formation and subsequent oxidation.
Detailed Experimental Protocols
Protocol A: Buffered Dess-Martin Oxidation (Recommended)
Best for: High purity, small scale (<5g).
Context: DMP generates acetic acid as a byproduct.[1] For Asp(OtBu), this acid can cleave the side chain. You must buffer the reaction.
Materials:
-
Sodium Bicarbonate (
) -
Dichloromethane (DCM) - Anhydrous
-
Sodium Thiosulfate (
)
Step-by-Step:
-
Preparation: In a flame-dried flask under Argon, dissolve Fmoc-Asp(OtBu)-ol (1.0 equiv) in anhydrous DCM (
concentration). -
Buffering: Add solid
(2.0 equiv) directly to the flask. This neutralizes acetic acid formed in situ. -
Oxidation: Add DMP (1.2 equiv) in one portion.
-
Reaction: Stir at room temperature. Monitor by TLC (typically complete in 30–60 mins).
-
Quench (The "Safe" Workup):
-
Prepare a 1:1 mixture of saturated aqueous
and 10% aqueous .[7] -
Pour the reaction mixture into this quench solution. Stir vigorously for 15 minutes until the organic layer is clear (DMP byproducts precipitate or dissolve).
-
-
Isolation: Separate layers. Wash organic layer with water (1x) and brine (1x). Dry over
.[7]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Concentration: Evaporate solvent at <30°C . Do not heat.
Protocol B: Purification & Storage Standards
Data: Stability of Fmoc-Asp(OtBu)-H under various conditions
| Condition | T½ (Half-life) | Outcome |
| Solid, 25°C, Air | < 24 Hours | Rapid oxidation to acid |
| Solid, -20°C, Air | ~ 1 Week | Surface oxidation crust forms |
| Solid, -80°C, Argon | > 6 Months | Stable |
| Solution (DCM), 25°C | ~ 4 Hours | Slow oxidation/dimerization |
| Benzene Matrix , Frozen | Indefinite | Recommended Storage |
Storage Protocol:
-
If you cannot use the aldehyde immediately, do not store it as a dry powder (high surface area = high oxidation).
-
Dissolve the purified aldehyde in dry Benzene (or Dioxane).
-
Freeze the solution rapidly in liquid nitrogen.
-
Lyophilize to a fluff OR store as a frozen benzene matrix at -80°C under Argon.
References
-
Dess, D. B., & Martin, J. C. (1983).[1] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[1] The Journal of Organic Chemistry.
-
Nahm, S., & Weinreb, S. M. (1981).[8] N-methoxy-N-methylamides as effective acylating agents.[9] Tetrahedron Letters.
-
Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (General reference for Fmoc/OtBu stability).
-
Meyer, S. D., & Schreiber, S. L. (1994). Acceleration of the Dess-Martin Oxidation by Water.[1] The Journal of Organic Chemistry. (Context on water accelerating oxidation/side reactions).
Sources
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. peptide.com [peptide.com]
- 5. nbinno.com [nbinno.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Fmoc-Aspartinal Coupling Optimization
Status: Operational Ticket ID: FA-ASP-OPT-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Subject: Optimizing Reaction Time & Integrity for Fmoc-Asp(OtBu)-H Coupling
Introduction: The Kinetic Balancing Act
Welcome to the Technical Support Center. You are likely here because you are working with Fmoc-Asp(OtBu)-H (Fmoc-aspartinal) and facing a critical dilemma: Time vs. Integrity .
Unlike standard carboxylic acid couplings, reacting an amino aldehyde (like Fmoc-aspartinal) is a race against time. Whether you are performing a reductive amination (to create a reduced peptide bond,
The Core Challenge:
-
Too Fast: Incomplete imine formation leads to low yield.
-
Too Slow: The acidity of the
-proton (enhanced by the electron-withdrawing Fmoc and aldehyde groups) leads to rapid epimerization (loss of chirality).
This guide provides the optimized parameters to hit the "Kinetic Sweet Spot."
Module 1: Critical Parameters & Theory
The Mechanism of Failure (Racemization)
The
The Solvent Effect
Standard peptide solvents like DMF are detrimental for amino aldehydes because they promote proton abstraction.
-
Avoid: Pure DMF, DMSO (High racemization risk).
-
Preferred: DCM (Dichloromethane) or TFE (2,2,2-Trifluoroethanol).
-
Why TFE? TFE stabilizes the imine intermediate through hydrogen bonding and is slightly acidic, which suppresses the deprotonation of the
-carbon.
-
Reaction Workflow Visualization
The following diagram illustrates the critical decision points where reaction time impacts the outcome.
Figure 1: Reaction pathway showing the competition between productive reduction (Green) and destructive racemization (Red).[1][2]
Module 2: Validated Protocol (Reductive Amination)
Objective: Coupling Fmoc-Asp(OtBu)-H to an amine (e.g., Resin-bound amine or free amino acid ester) via reductive amination.
Reagents Required:
-
Aldehyde: Fmoc-Asp(OtBu)-H (Freshly prepared or stored at -20°C).
-
Solvent: 1% Acetic Acid (AcOH) in DCM/MeOH (9:1) OR TFE/DCM (1:1).
-
Reducing Agent: Sodium Cyanoborohydride (NaCNBH
). Note: NaBH(OAc) is an alternative but NaCNBH is preferred for peptide aldehydes due to size.
Step-by-Step Optimization:
| Step | Action | Time | Technical Insight |
| 1 | Pre-Solubilization | 5 min | Dissolve Fmoc-Asp(OtBu)-H (2-3 eq) in the solvent mixture. Ensure the amine component is free-based (wash resin with DIEA/DCM, then extensively with DCM to remove all base). |
| 2 | Imine Formation | 20-30 min | Add aldehyde solution to the amine. Do not add reducing agent yet. Allow the imine (Schiff base) to form. Critical: Do not exceed 45 mins. |
| 3 | Reduction | 1-2 hours | Add NaCNBH |
| 4 | Monitoring | Every 30m | Check conversion via Kaiser test (if solid phase) or LCMS (if solution). |
| 5 | Workup | N/A | Wash resin with DCM/MeOH/DCM. |
Module 3: Troubleshooting Guide
Use this decision tree to diagnose specific failures in your Fmoc-aspartinal coupling.
Figure 2: Diagnostic flow for common coupling failures.
Frequently Asked Questions (FAQs)
Q1: Why is my product 50:50 D/L (Racemic)? A: You likely exposed the aldehyde to basic conditions for too long.
-
Cause: Residual DIEA/Piperidine from the previous deprotection step or using DMF as a solvent.
-
Fix: Perform an extra DCM wash after deprotection. Switch your coupling solvent to TFE/DCM (1:1). TFE (Trifluoroethanol) is known to suppress racemization in amino aldehyde couplings [1].
Q2: Can I add the reducing agent and aldehyde simultaneously (One-Pot)? A: Yes, but with a caveat.
-
Risk:[2][3][4] Direct reduction of the aldehyde to the alcohol (Fmoc-Asp-CH2OH) competes with reductive amination.
-
Recommendation: A "sequential" approach (20 min imine formation
add reducing agent) usually gives higher yields. However, if racemization is your only concern, a one-pot reaction is faster and minimizes the time the aldehyde sits in the imine state.
Q3: How do I store Fmoc-aspartinal? A: Do not store it in solution.
-
Fmoc-amino aldehydes are unstable. Store as a solid at -20°C under Argon. If possible, generate it immediately before use via oxidation of the corresponding alcohol (Fmoc-Asp(OtBu)-ol) using Dess-Martin Periodinane.
Q4: My Kaiser test is still positive after 2 hours. Should I add more aldehyde? A: No.
-
Reductive amination is slower than amide coupling. A slightly positive Kaiser test is common. Check by LCMS (cleave a small bead). If the product peak is dominant, stop. Forcing the reaction often leads to dialkylation or side reactions.
References
-
Wega, H., et al. (2023).[1] "Suppression of alpha-carbon racemization in peptide synthesis." National Institutes of Health (PMC).
- Fehrentz, J. A., & Castro, B. (1983). "An Efficient Synthesis of Optically Active α-(t-Butoxycarbonylamino)-aldehydes from α-Amino Acids." Synthesis, 1983(8), 676-678. (Foundational text for amino aldehyde synthesis).
-
Standard Practices for Fmoc-based Solid-Phase Peptide Synthesis. (2020). University of California, Irvine (Nowick Lab).
-
Organic Chemistry Portal. "Reductive Amination / Reductive Alkylation."
Sources
Technical Support Center: Purification of Peptides Containing Isoaspartate Residues
Welcome to the technical support guide for researchers, scientists, and drug development professionals facing the challenges of purifying peptides containing isoaspartate (isoAsp) residues. The formation of isoaspartate, often arising from a succinimide intermediate at Asp-Xaa or Asn-Xaa sequences, is a common source of heterogeneity in synthetic and recombinant peptides. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help you achieve the highest possible purity for your target peptide.
Understanding the Challenge: The Chemistry of Isoaspartate Formation
The primary challenge in purifying peptides with isoaspartate modifications stems from the subtle structural differences between the desired peptide and its isoAsp-containing variants. Isoaspartate arises from the non-enzymatic degradation of aspartic acid (Asp) or asparagine (Asn) residues.[1] This process typically proceeds through a five-membered ring known as a succinimide intermediate.[1][2]
The formation of this succinimide is the rate-limiting step and is influenced by several factors including pH, temperature, and the identity of the C-terminal adjacent amino acid (the Xaa in an Asp-Xaa motif).[3] Sequences such as Asp-Gly, Asp-Ser, and Asp-Pro are particularly susceptible to this rearrangement.[1][4][5]
Once formed, the succinimide intermediate is unstable and can hydrolyze to form a mixture of two products: the original aspartyl-linked peptide and an isoaspartyl-linked peptide, where the peptide backbone is rerouted through the β-carboxyl group of the aspartate residue.[1][6] This hydrolysis typically yields a mixture of isoAsp and Asp linkages, often in a ratio of approximately 2:1 to 3:1.[1] The introduction of this "kink" in the peptide backbone can alter the peptide's conformation, biological activity, and immunogenicity.[1][7]
Caption: Mechanism of isoaspartate formation via a succinimide intermediate.
Frequently Asked Questions (FAQs)
Q1: What is an isoaspartate residue and why is it problematic?
An isoaspartate (isoAsp) residue is a structural isomer of an aspartate (Asp) residue within a peptide chain. It is formed when the peptide backbone linkage shifts from the α-carboxyl group to the β-carboxyl group of the aspartate side chain.[7] This modification is problematic because it can alter the three-dimensional structure of the peptide, potentially reducing or eliminating its biological activity, changing its susceptibility to proteolysis, and in therapeutic contexts, eliciting an immune response.[1]
Q2: Which sequences are most prone to isoaspartate formation?
Sequences where the aspartic acid or asparagine residue is followed by a small, flexible amino acid are particularly susceptible. The most common problematic sequences are Asp-Gly and Asp-Ser.[1] The Asp-Pro sequence is also known to be labile and can lead to peptide bond cleavage under acidic conditions.[4][5]
Q3: Can I prevent isoaspartate formation during synthesis?
While complete prevention is difficult, several strategies can minimize its formation during solid-phase peptide synthesis (SPPS). These include using specialized protecting groups for the aspartic acid side chain that sterically hinder succinimide formation, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH.[8][9] Additionally, careful control of synthesis conditions, such as temperature and the choice of base for Fmoc deprotection, can reduce the incidence of this side reaction.[3][10][11]
Q4: How can I detect the presence of isoaspartate in my peptide preparation?
Detecting isoaspartate can be challenging because it is an isobaric impurity, meaning it has the same mass as the native peptide.[12][13] The most common detection methods include:
-
Reversed-Phase HPLC (RP-HPLC): Peptides containing isoAsp often exhibit a slight change in hydrophobicity and may elute slightly earlier than the native peptide, though co-elution is common.[14]
-
Mass Spectrometry (MS/MS): Tandem mass spectrometry techniques, such as Electron Transfer Dissociation (ETD), can generate fragment ions that are diagnostic for the isoaspartate linkage.[7][12]
-
Ion-Exchange Chromatography (IEX): The subtle change in the pKa of the free carboxyl group in isoAsp can sometimes be exploited for separation using IEX.[14]
-
Enzymatic Assays: The enzyme Protein L-isoaspartyl methyltransferase (PIMT) can specifically recognize and methylate isoaspartate residues, providing a highly sensitive method for quantification.[1][15]
Purification Strategies and Protocols
The key to purifying peptides containing isoaspartate lies in exploiting the subtle physicochemical differences between the isomers. Reversed-phase HPLC and ion-exchange chromatography are the most powerful tools for this purpose.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates peptides based on their hydrophobicity.[16] While the difference in hydrophobicity between Asp and isoAsp isomers can be minimal, optimizing chromatographic conditions can often achieve separation.
Key Principles for Success:
-
High-Resolution Columns: Use columns with a small particle size (e.g., ≤3 µm) and a long column length to maximize theoretical plates and improve resolving power.
-
Shallow Gradients: Employ very shallow gradients of the organic mobile phase (e.g., 0.1-0.5% change in acetonitrile per minute) across the elution range of your peptide. This extends the separation window for closely eluting species.
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the peptide and its interaction with the stationary phase. Experimenting with different pH values can sometimes improve selectivity.[17] Standard RP-HPLC is often performed at a low pH (around 2-3) using trifluoroacetic acid (TFA).[16]
Step-by-Step General Protocol for RP-HPLC Purification:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Initial Analysis: Run a rapid analytical gradient (e.g., 5-95% B over 15 minutes) to determine the approximate elution time of the peptide mixture.
-
Preparative Method Development:
-
Based on the analytical run, design a shallow gradient around the elution point of the target peptide. For example, if the peptide elutes at 40% B, a preparative gradient might run from 30% to 50% B over 40 minutes (0.5%/min).
-
Inject the crude peptide mixture onto the preparative column.
-
Monitor the elution profile at 214-220 nm.[16]
-
-
Fraction Collection: Collect small fractions (e.g., 0.5-1.0 mL) across the entire peak or set of peaks corresponding to your peptide.
-
Analysis of Fractions: Analyze each fraction using analytical HPLC and mass spectrometry to identify which fractions contain the pure target peptide, free from its isoaspartate isomer.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the final product.[16]
Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge at a given pH.[18] The formation of an isoaspartate residue alters the peptide backbone and can slightly change the pKa of the side-chain carboxyl group, leading to a small difference in net charge that can be exploited for separation.[14]
Key Principles for Success:
-
pH Selection: Operate at a pH where the charge difference between the isomers is maximized. This often requires careful pH scouting experiments.
-
Salt Gradient: Use a shallow salt gradient to elute the bound peptides.[19] Weakly bound peptides will elute first, followed by more tightly bound ones.[18]
-
Column Type: Cation-exchange chromatography is commonly used for peptides at a pH below their isoelectric point (pI), where they carry a net positive charge.
Step-by-Step General Protocol for Cation-Exchange Chromatography:
-
Column: A strong or weak cation-exchange column.
-
Mobile Phase A (Binding Buffer): A low ionic strength buffer at a specific pH (e.g., 20 mM phosphate buffer, pH 3.0).
-
Mobile Phase B (Elution Buffer): Binding buffer containing a high concentration of salt (e.g., 1 M NaCl).
-
Sample Preparation: Dissolve the peptide in Mobile Phase A.
-
Loading and Elution:
-
Equilibrate the column with Mobile Phase A.
-
Load the peptide sample onto the column.
-
Wash the column with Mobile Phase A to remove unbound impurities.
-
Apply a shallow linear gradient of Mobile Phase B (e.g., 0-50% B over 60 minutes) to elute the bound peptides.
-
-
Fraction Collection and Analysis: As with RP-HPLC, collect fractions and analyze them for purity and identity.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Ion-Exchange Chromatography (IEX) |
| Separation Basis | Hydrophobicity | Net Charge |
| Stationary Phase | Non-polar (e.g., C18) | Charged (e.g., sulfopropyl for cation exchange) |
| Mobile Phase | Aqueous-organic gradient (e.g., Water/Acetonitrile) | Aqueous salt gradient |
| Typical Additive | 0.1% TFA | Buffers (e.g., Phosphate, Acetate) and Salt (e.g., NaCl) |
| Best For | General purpose, high resolution | Separating species with charge differences |
Troubleshooting Guide
Caption: Decision tree for troubleshooting poor separation of peptide isomers.
Problem 1: My target peptide and the isoaspartate variant are co-eluting in RP-HPLC.
-
Cause: The hydrophobicity difference between the two isomers is insufficient for separation under the current conditions.
-
Solution 1: Decrease the Gradient Slope. This is the most effective first step. A shallower gradient increases the residence time of the peptide on the column and provides more opportunity for separation. Try reducing your gradient slope by half.
-
Solution 2: Change the Mobile Phase System. The standard 0.1% TFA in water/acetonitrile system may not be optimal. Consider using a different ion-pairing agent or a buffered mobile phase (e.g., phosphate or acetate buffers) to alter selectivity.[17]
-
Solution 3: Try a Different Stationary Phase. If a C18 column is not providing separation, a column with different selectivity, such as a C8 or a Phenyl phase, may resolve the isomers.
-
Solution 4: Switch to an Orthogonal Technique. If RP-HPLC fails, the charge difference between the isomers may be sufficient for separation by ion-exchange chromatography.[14]
Problem 2: My peptide appears to be degrading during purification.
-
Cause: Peptides containing susceptible sequences can continue to form succinimide or undergo hydrolysis, especially if exposed to non-optimal pH or elevated temperatures for extended periods.
-
Solution 1: Minimize Time in Solution. Do not let your crude peptide sit in solution for long periods before purification. Lyophilize the crude product immediately after cleavage and deprotection.
-
Solution 2: Control Temperature. Perform purification at room temperature or, if stability is a major concern, in a cold room or with a column chiller. Avoid high temperatures that can accelerate degradation.
-
Solution 3: Check pH. While low pH (like in TFA-based mobile phases) generally slows succinimide formation, some sequences (like Asp-Pro) can be susceptible to acid-catalyzed cleavage.[4] If you suspect this, you may need to purify at a less acidic pH, although this can be challenging with silica-based columns.
Problem 3: The purity of my final product is low, with many unidentified peaks.
-
Cause: This could be due to issues during synthesis (incomplete couplings, side reactions) or the co-elution of multiple impurities with your target peptide.[11][16]
-
Solution 1: Characterize the Impurities. Use LC-MS to get masses for the major impurities. This will tell you if they are deletion sequences, incompletely deprotected peptides, or isomers of your target.
-
Solution 2: Optimize the Synthesis. If the impurities are primarily deletion or truncated sequences, the synthesis protocol needs to be optimized. This could involve using higher quality reagents, different coupling agents, or increasing reaction times.[10][20]
-
Solution 3: Employ a Two-Step Purification. For very complex crude mixtures, an orthogonal two-step purification can be highly effective. For example, you could perform an initial cleanup using ion-exchange chromatography to separate peptides by charge, followed by a high-resolution RP-HPLC step on the partially purified fractions.
References
- Mergler, M., et al. (2003). The aspartimide problem in Fmoc-based SPPS. Part I. Journal of Peptide Science, 9(1), 36-46.
- Vlasak, J., & Ionescu, R. (2008). Fragmentation of peptides and proteins. Current Pharmaceutical Biotechnology, 9(4), 237-253.
-
Aswad, D. W., Paranandi, M. V., & Schurter, B. T. (2000). Isoaspartate in peptides and proteins: formation, significance, and analysis. Journal of pharmaceutical and biomedical analysis, 21(6), 1129–1136. [Link]
-
ResearchGate. How to prevent aspartimide formation during Microwave-assisted peptide synthesis? [Link]
- McKay, M. J., et al. (2014). Cleavage C-terminal to Asp leads to covalent crosslinking of long-lived human proteins. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1842(12), 2354-2363.
-
Phenomenex. Peptide Separations by Cation Exchange Chromatography using Luna SCX. [Link]
-
Phenomenex. Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. [Link]
-
Reubold, B., et al. (2023). Revealing deamidation and isoaspartate formation during peptide analysis, purification and storage by tandem mass spectrometry. Journal of Peptide Science, 29(11), e3495. [Link]
-
Waters Corporation. Peptide Isolation & Purification Techniques. [Link]
-
ResearchGate. Factors affecting cleavage at aspartic residues in model decapeptides. [Link]
-
Sandoz, G., et al. (2021). Detecting aspartate isomerization and backbone cleavage after aspartate in intact proteins by NMR spectroscopy. Scientific Reports, 11(1), 1953. [Link]
-
Phenomenex. Peptide separations by Cation Exchange Chromatography using Luna SCX. [Link]
- Valliere-Douglass, J. F., et al. (2014). Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies. mAbs, 6(3), 639-649.
-
GenScript. Avoiding Peptide Assay Failure: Hidden Problems and Solutions. [Link]
- Geiger, T., & Clarke, S. (1987). Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides. Succinimide-linked intermediates. The Journal of biological chemistry, 262(2), 785–794.
- Liu, D., et al. (2019). Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography. Analytical Biochemistry, 568, 24-33.
-
ResearchGate. Revealing deamidation and isoaspartate formation during peptide analysis, purification and storage by tandem mass spectrometry. [Link]
-
PubMed. Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography. [Link]
- Yu, Y., Gaskell, S. J., & Gibbons, W. A. (1998). Identification of the facile gas-phase cleavage of the Asp-Pro and Asp-Xxx peptide bonds in matrix-assisted laser desorption time-of-flight mass spectrometry. Analytical chemistry, 70(3), 451–457.
-
National Center for Biotechnology Information. Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies. [Link]
- Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.
- Udenigwe, C. C., & Aluko, R. E. (2012). Food protein-derived bioactive peptides: production, processing, and potential health benefits. Journal of food science, 77(1), R11–R24.
-
Gilson. Chromatography and Detection Methods for Peptide Purification. [Link]
- Capasso, S., et al. (2009). Deamidation of Asparagine Residues: Direct Hydrolysis versus Succinimide-Mediated Deamidation Mechanisms. The Journal of Physical Chemistry A, 113(39), 10568-10577.
- Harris, R. J., et al. (2001). Commercial manufacturing of recombinant antibodies. In Antibody Expression and Engineering (pp. 1-15).
- Johnson, B. A., Shirokawa, J. M., & Aswad, D. W. (1989). Rapid degradation of D- and L-succinimide-containing peptides by a post-proline endopeptidase from human erythrocytes. Archives of biochemistry and biophysics, 268(1), 276–286.
- Alpert, A. J., & Andrews, P. C. (2010). Peptide Orientation Affects Selectivity in Ion-Exchange Chromatography. Analytical Chemistry, 82(12), 5229-5235.
-
The Nest Group, Inc. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]
- Boparai, J. K., & Singh, P. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(8), 957.
-
ResearchGate. Effect of ‘pH’ on the rate of asparagine deamidation in polymeric formulations: ‘pH’-rate profile. [Link]
-
Promega Connections. Convenient, Non-Radioactive Detection of Isoaspartate. [Link]
-
Radboud Repository. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]
- Ouchi, R., et al. (2021). Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase. Molecules, 26(2), 295.
-
Biotage. How to improve peptide purification by altering the mobile phase pH. [Link]
- Zhang, C., et al. (2018). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society, 140(42), 13814-13823.
-
Gyros Protein Technologies. Peptide Purity & Yield Optimizing in SPPS. [Link]
- Zhou, Z. S., et al. (2008). Chemo-Enzymatic Detection of Protein Isoaspartate Using Protein Isoaspartate Methyltransferase and Hydrazine Trapping. Analytical Chemistry, 80(15), 5949-5958.
- De Vijlder, T., et al. (2021). Investigation of Impurities in Peptide Pools. Molecules, 26(16), 4991.
- Ledesma, F., et al. (2021). Computational Analysis of the Mechanism of Nonenzymatic Peptide Bond Cleavage at the C-Terminal Side of an Asparagine Residue. ACS Omega, 6(44), 29599-29609.
- Mazur, M., et al. (2023). First Immunoassay for Measuring Isoaspartate in Human Serum Albumin. International Journal of Molecular Sciences, 24(13), 10928.
-
ResolveMass Laboratories Inc. Peptide Characterization Techniques: FAQs Answered by Experts. [Link]
Sources
- 1. Isoaspartate in peptides and proteins: formation, significance, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. genscript.com [genscript.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Revealing deamidation and isoaspartate formation during peptide analysis, purification and storage by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. researchgate.net [researchgate.net]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. Toward Rapid Aspartic Acid Isomer Localization in Therapeutic Peptides Using Cyclic Ion Mobility Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detecting aspartate isomerization and backbone cleavage after aspartate in intact proteins by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies [frontiersin.org]
- 15. promegaconnections.com [promegaconnections.com]
- 16. bachem.com [bachem.com]
- 17. biotage.com [biotage.com]
- 18. gilson.com [gilson.com]
- 19. blob.phenomenex.com [blob.phenomenex.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Fmoc-Asp(OtBu)-H Solubility Guide
This guide functions as a specialized Technical Support Center for researchers encountering solubility challenges with Fmoc-Asp(OtBu)-H .
Important Technical Clarification:
The nomenclature "-H" typically denotes the Aldehyde (Fmoc-L-aspartic acid
Diagnostic Workflow
Before modifying your protocol, confirm the chemical identity of your reagent using the decision tree below. Aldehydes and Acids exhibit distinct solubility behaviors.
Figure 1 : Diagnostic workflow for determining the root cause of solubility failure based on chemical functionality.
Part 1: Troubleshooting Fmoc-Asp(OtBu)-H (The Aldehyde)
Context: Fmoc-amino aldehydes are reactive intermediates. Unlike the stable acid forms, they are prone to hydration (reacting with water to form gem-diols) and oligomerization .
Q1: The solid is not dissolving in DMF, even with vortexing. Why?
Technical Insight:
Aldehydes can exist in stable, insoluble polymeric or trimeric forms (similar to paraformaldehyde) upon storage. Furthermore, if your DMF contains moisture, the aldehyde group (
Corrective Protocol:
-
Solvent Quality: Ensure you are using Anhydrous DMF (Water content < 0.03%).
-
Thermal Dissociation: Gently heat the mixture to 35–40°C . This provides the activation energy required to break weak intermolecular hemiaminal or oligomeric bonds.
-
Sonication: Sonicate for 5–10 minutes. This aids in breaking physical aggregates.[1]
Q2: The solution was clear but turned cloudy after a few minutes.
Technical Insight: This indicates in-situ hydration . DMF is hygroscopic. If the vessel was left open or the DMF is "wet," atmospheric moisture has reacted with the aldehyde. The resulting hydrate is often less soluble in organic media.
Corrective Protocol:
-
Immediate Action: Add a drying agent (molecular sieves, 3Å or 4Å) to the DMF stock before adding the solid.
-
Work under Inert Gas: Perform dissolution under a blanket of Nitrogen or Argon to exclude atmospheric moisture.
Q3: How do I verify if my aldehyde has oxidized?
Technical Insight: Aldehydes oxidize to carboxylic acids (Fmoc-Asp(OtBu)-OH) over time. The acid is generally more soluble in DMF than the aldehyde oligomers, but if you have a mixture, the varying polarities can cause phase separation or "oiling out."
-
Check: Run a quick TLC (Thin Layer Chromatography). The acid will streak or stay near the baseline (depending on solvent), while the aldehyde will migrate distinctively.
Part 2: Troubleshooting Fmoc-Asp(OtBu)-OH (The Acid)
(Included for users who may have intended the standard reagent)
Context: This is the standard building block for SPPS. Solubility issues here are usually physical (aggregation) rather than chemical.
Q4: My Fmoc-Asp(OtBu)-OH forms a gel or viscous clump in DMF.
Technical Insight:
Fmoc-amino acids can form supramolecular structures via
Corrective Protocol:
-
Concentration Check: Ensure concentration is
. Higher concentrations (e.g., for automated synthesizers) increase gelation risk. -
Co-Solvent Strategy: Add N-Methylpyrrolidone (NMP) or Dichloromethane (DCM) .[1]
-
Recipe: Dissolve in a small volume of DCM first (breaks aggregates), then dilute with DMF.
-
-
Chaotropic Salts: If gelation persists, add 0.1 M LiCl (Lithium Chloride) to the DMF. This disrupts hydrogen bonding networks.
Comparative Solubility Data
| Property | Fmoc-Asp(OtBu)-H (Aldehyde) | Fmoc-Asp(OtBu)-OH (Acid) |
| Primary Solubility Issue | Chemical (Hydration/Oligomerization) | Physical (Aggregation/Gelation) |
| Water Sensitivity | High (Forms insoluble gem-diols) | Low (Solubility unaffected by trace water) |
| Recommended Solvent | Anhydrous DMF or DCM | DMF, NMP, or DMF/DCM mix |
| Heat Tolerance | Low (< 45°C, risk of racemization) | Moderate (< 60°C) |
| Storage Stability | Low (Oxidizes/Polymerizes) | High (Stable powder) |
Detailed Dissolution Protocol for Fmoc-Asp(OtBu)-H
Objective: Prepare a 0.1 M solution in DMF for reductive amination or ligation.
Materials:
-
Fmoc-Asp(OtBu)-H (Solid)
-
Anhydrous DMF (99.8%, amine-free)
-
Argon/Nitrogen gas line
-
Sonicator bath[1]
Step-by-Step:
-
Preparation: Purge the empty glass vial with Argon to remove moisture.
-
Weighing: Quickly weigh the Fmoc-Asp(OtBu)-H and transfer it to the vial. Minimize exposure to air.
-
Solvent Addition: Add the calculated volume of Anhydrous DMF .
-
Note: Do not use "wash bottle" DMF; use fresh solvent from a sealed bottle.
-
-
Initial Mixing: Vortex vigorously for 30 seconds.
-
Observation: If the solution is cloudy, proceed to step 5.
-
-
Sonication: Place the vial in a sonicator bath at ambient temperature for 5 minutes.
-
Why? Acoustic cavitation breaks up surface hydrates and oligomers.
-
-
Inspection: If solid remains, warm the vial in a water bath to 35°C (do not exceed 40°C).
-
Quality Check: The solution should be clear and colorless. If a fine precipitate persists, centrifuge the solution. Do not filter unless necessary, as the aldehyde may bind to cellulose filters.
References
-
Merck (Novabiochem). (2024). Fmoc-Asp(OtBu)-OH Product Data & Solubility. Sigma-Aldrich. Link
- Supports standard solubility data for the acid form and general handling of Fmoc-deriv
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 2724635 (Fmoc-Asp(OtBu)-OH). PubChem. Link
- Provides chemical structure and physical property d
-
BenchChem. (2025).[1] Troubleshooting Fmoc-Amino Acid Solubility. Link
- General guidance on overcoming aggreg
-
Radboud University. (2025).[2] Aspartimide Formation and Prevention in Fmoc SPPS. Link[2]
- Context on the stability of Asp(OtBu)
Sources
Validation & Comparative
A Comparative Reactivity Guide: Fmoc-Asp(OtBu)-OH vs. Fmoc-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis
Executive Summary
In the realm of Solid-Phase Peptide Synthesis (SPPS), the incorporation of acidic amino acids is a routine yet critical task. Fmoc-Asp(OtBu)-OH and Fmoc-Glu(OtBu)-OH are the workhorse derivatives for introducing aspartic and glutamic acid into a peptide sequence. While structurally similar—differing by only a single methylene group in the side chain—their reactivity profiles and propensity for deleterious side reactions are markedly different. This guide provides an in-depth comparison, focusing on the underlying chemical mechanisms and offering field-proven strategies to ensure the highest purity and yield for your synthetic peptides. The principal takeaway is that while both are essential building blocks, Fmoc-Asp(OtBu)-OH demands significantly more strategic consideration due to the pervasive risk of aspartimide formation, a problem far less pronounced with its glutamic acid counterpart.
Introduction: The Role of Acidic Residues and Side-Chain Protection
Aspartic acid (Asp) and glutamic acid (Glu) are fundamental to peptide and protein structure and function. Their negatively charged carboxylate side chains are pivotal for salt bridge formation, metal ion coordination, and enzymatic catalysis. To successfully incorporate these residues into a synthetic peptide using the popular Fmoc/tBu strategy, their side-chain carboxyl groups must be masked to prevent unwanted reactions.
The tert-butyl (OtBu) ester is the standard choice for this purpose. It offers an excellent balance of properties:
-
Base Stability: It is robustly stable to the piperidine solutions used for N-α-Fmoc deprotection, a prerequisite for orthogonal protection schemes.[1]
-
Acid Lability: It is readily cleaved under the strongly acidic conditions of the final cleavage step, typically with trifluoroacetic acid (TFA), regenerating the native carboxylic acid side chain.[2][3]
While the OtBu group is highly effective, the subtle difference in the side-chain length between Asp(OtBu) and Glu(OtBu) leads to a profound divergence in their chemical behavior during synthesis.
Head-to-Head Comparison: Coupling Efficiency and Steric Effects
From a purely kinetic standpoint in a standard coupling cycle, both Fmoc-Asp(OtBu)-OH and Fmoc-Glu(OtBu)-OH generally exhibit good coupling efficiency. Modern carbodiimide or phosphonium/uronium salt-based activators (e.g., DIC/Oxyma, HBTU, HATU) are highly effective for both residues.[4]
However, coupling efficiency can be sequence-dependent and influenced by the steric hindrance of the surrounding amino acids.[5][6] Some studies suggest that glutamine (a close analog to protected glutamic acid) can be among the more difficult amino acids to couple, both as the incoming residue and as the N-terminal residue of the growing chain.[5][6] While specific comparative kinetic data for Asp(OtBu) vs. Glu(OtBu) is sparse, empirical evidence suggests that any intrinsic differences in their coupling rates are minor and are often overshadowed by the far more significant issue of side reactions.
The Decisive Factor: A Tale of Two Side Reactions
The primary distinction in the reactivity of these two building blocks lies in their susceptibility to intramolecular cyclization, which manifests as different, and unequally problematic, side reactions.
Fmoc-Asp(OtBu)-OH: The Persistent Challenge of Aspartimide Formation
The most notorious side reaction in Fmoc-SPPS is the formation of an aspartimide intermediate from an aspartic acid residue.[7] This reaction is a significant threat to peptide purity and is a primary concern whenever Asp is present in a sequence.
Mechanism: Aspartimide formation is catalyzed by the base (piperidine) used for Fmoc deprotection.[8] The backbone amide nitrogen of the residue C-terminal to the Asp attacks the carbonyl carbon of the Asp side-chain ester. This intramolecular cyclization forms a five-membered succinimide ring, known as an aspartimide.[8][9]
Caption: Mechanism of base-catalyzed aspartimide formation from an Asp(OtBu) residue.
Consequences: The stable aspartimide intermediate is the gateway to several impurities.[9][10] Nucleophilic attack by water or piperidine can open the ring to yield:
-
The desired α-peptide: But often with significant racemization at the α-carbon of the Asp residue.
-
The β-peptide: A rearranged isomer where the peptide backbone proceeds through the side-chain carboxyl group.
-
Piperidide adducts: Where piperidine has opened the ring, leading to chain termination.
These byproducts, particularly the racemized and β-isomer peptides, often have the same mass and similar chromatographic properties as the target peptide, making purification exceedingly difficult or impossible.[10]
Influencing Factors:
-
Sequence: The C-terminal neighboring residue is critical. Asp-Gly and Asp-Asn sequences are notoriously prone to this side reaction due to the lack of steric hindrance.[8]
-
Base Exposure: Longer or repeated exposure to piperidine, such as during the synthesis of long peptides, increases the risk.[10]
-
Temperature: Higher temperatures accelerate the reaction.
Fmoc-Glu(OtBu)-OH: The Milder Issue of Pyroglutamate Formation
Glutamic acid's homologous structure, with an additional methylene group, makes the corresponding intramolecular cyclization to form a six-membered ring significantly less favorable. The primary side reaction associated with glutamic acid is pyroglutamate (pGlu) formation.
Mechanism: This reaction occurs almost exclusively when Glu is the N-terminal residue of the peptide chain and its N-α-amino group is unprotected.[11] The free amine attacks the side-chain carboxyl group (or more commonly, the side-chain amide of glutamine) to form a five-membered lactam ring, pyroglutamate.
This is generally not an in-synthesis problem for internal Glu(OtBu) residues because the N-α-amino group is protected by Fmoc. The risk only emerges for an N-terminal Glu residue, often during final cleavage/deprotection or subsequent sample handling, particularly under acidic or heated conditions.[12][13][14]
Consequences:
-
Blocked N-terminus: The formation of pGlu caps the N-terminus, preventing sequencing by methods like Edman degradation.
-
Altered Charge: It results in the loss of a primary amine, making the peptide more acidic, which can be observed as a shift in chromatographic or electrophoretic analysis.[11]
While pGlu formation is an important modification to monitor, it is a far more predictable and manageable issue than aspartimide formation. It is confined to a specific position (N-terminus) and does not typically lead to the intractable mixture of isomers seen with Asp.[15]
Quantitative Comparison and Mitigation Strategies
| Feature | Fmoc-Asp(OtBu)-OH | Fmoc-Glu(OtBu)-OH |
| Primary Side Reaction | Aspartimide Formation | Pyroglutamate Formation |
| Location of Risk | Any internal Asp residue | N-terminal Glu residue only |
| Catalyst / Conditions | Base (Piperidine) during Fmoc deprotection | Acid or heat on unprotected N-terminus |
| Key Byproducts | Racemized α-peptide, β-peptide isomer, terminated adducts | Single modified peptide with pGlu N-terminus |
| Purification Challenge | Extremely high (isobaric, co-eluting impurities) | Moderate (modified peptide is usually separable) |
| Severity | High - can lead to synthesis failure | Low to Moderate - a manageable modification |
Strategies for Mitigating Aspartimide Formation:
Given the severity of the problem, several strategies have been developed:
-
Modified Deprotection: Using a weaker base like piperazine or adding an acid scavenger like 0.1 M HOBt to the 20% piperidine deprotection solution can reduce the rate of cyclization.[16]
-
Backbone Protection: Introducing a protecting group (e.g., 2-hydroxy-4-methoxybenzyl, Hmb) on the backbone nitrogen of the residue following Asp physically prevents the intramolecular attack. This is a very effective but costly solution.[8]
-
Modified Side-Chain Protection: Using bulkier side-chain protecting groups like 3-methylpent-3-yl ester (OMpe) or benzyloxynonyl (OBno) can sterically hinder the cyclization.[10][17][18] These have shown superior performance to OtBu in problematic sequences.[10][17]
Experimental Protocols
Standard Coupling Protocol (Automated Synthesizer)
This protocol is generally effective for both Fmoc-Asp(OtBu)-OH and Fmoc-Glu(OtBu)-OH in non-problematic sequences.
Caption: Standard automated workflow for a single amino acid coupling cycle.
Methodology:
-
Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Activation/Coupling: Prepare a solution of Fmoc-Asp(OtBu)-OH or Fmoc-Glu(OtBu)-OH (4-5 equivalents), a coupling agent like HCTU (4-5 eq.), and a base like DIPEA (8-10 eq.) in DMF. Add to the resin and allow to react for 30-60 minutes.
-
Washing: Wash the resin with DMF (3 times) to remove excess reagents.
-
Repeat: Proceed to the next deprotection/coupling cycle.
Protocol for Mitigating Aspartimide Formation (Asp-Gly Sequence)
This protocol modifies the deprotection step to suppress the side reaction.
-
Coupling: Couple Fmoc-Asp(OtBu)-OH as per the standard protocol.
-
Washing: Wash thoroughly with DMF.
-
Modified Deprotection: Prepare a deprotection solution of 20% piperidine with 0.1M HOBt in DMF . Treat the resin with this solution (2 x 10 min).
-
Causality: HOBt is weakly acidic and is believed to protonate the backbone amide, reducing its nucleophilicity and thereby suppressing the intramolecular attack that initiates aspartimide formation.[16]
-
-
Washing and Next Cycle: Wash thoroughly with DMF and proceed with the next coupling cycle.
Conclusion and Recommendations
While Fmoc-Asp(OtBu)-OH and Fmoc-Glu(OtBu)-OH are the standard reagents for introducing acidic residues, they cannot be treated as interchangeable homologs.
-
Fmoc-Glu(OtBu)-OH is a robust and reliable reagent. Its primary liability, pyroglutamate formation, is confined to the N-terminus and is generally manageable post-synthesis. For internal positions, it can be used with high confidence.
-
Fmoc-Asp(OtBu)-OH must be used with caution and strategic planning. The risk of aspartimide formation is significant, sequence-dependent, and can lead to inseparable impurities, compromising the entire synthesis.[19]
Final Recommendation: For any synthesis involving Fmoc-Asp(OtBu)-OH, especially in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs, it is imperative to employ a mitigation strategy. Using a modified deprotection cocktail containing HOBt is a simple and effective first-line defense. For critical, large-scale, or notoriously difficult syntheses, investing in derivatives with alternative side-chain protection (e.g., Fmoc-Asp(OMpe)-OH) is strongly advised to ensure the integrity of the final peptide product.
References
-
Aapptec. (n.d.). Fmoc-Asp(OtBu)-OH. Aapptec Peptides. Retrieved from [Link]
-
Hart, M. J., & de Visser, P. C. (2020). Aspartimide formation during SPPS. ResearchGate. Retrieved from [Link]
-
E-print, A. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. Journal of Peptide Science. Retrieved from [Link]
-
Fields, C. (2023). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. The Peptide Synthesis Blog. Retrieved from [Link]
-
Wang, P., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. Retrieved from [Link]
-
de Visser, P. C., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal. Retrieved from [Link]
-
Behrendt, R., et al. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science. Retrieved from [Link]
-
de Visser, P., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal. Retrieved from [Link]
-
Lauer, J. L., et al. (2005). The aspartimide problem in Fmoc-based SPPS—part III. Journal of Peptide Science. Retrieved from [Link]
-
Albericio, F., & Isidro-Llobet, A. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]
-
Chelius, D., et al. (2006). Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. Analytical Chemistry. Retrieved from [Link]
-
Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Protecting Groups: Why H-Glu-OtBu is Essential for Peptide Synthesis. Retrieved from [Link]
-
Chelius, D., et al. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. ResearchGate. Retrieved from [Link]
-
Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Semantic Scholar. Retrieved from [Link]
-
Yu, H. M., Chen, S. T., & Wang, K. T. (1992). Enhanced coupling efficiency in solid-phase peptide synthesis by microwave irradiation. The Journal of Organic Chemistry. Retrieved from [Link]
-
Liu, D., et al. (2011). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. Journal of Biological Chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Chelius, D., et al. (2006). Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. Semantic Scholar. Retrieved from [Link]
-
Wang, W., et al. (2018). Characterization of N-Terminal Glutamate Cyclization in Monoclonal Antibody and Bispecific Antibody Using Charge Heterogeneity Assays and Hydrophobic Interaction Chromatography. ResearchGate. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. nbinno.com [nbinno.com]
- 4. bachem.com [bachem.com]
- 5. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 11. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. biotage.com [biotage.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Yield of Fmoc-Asp(OtBu)-OH: Solution-Phase vs. Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the choice between solution-phase and solid-phase methodologies is a critical decision that profoundly impacts yield, purity, and scalability. This guide provides an in-depth technical comparison of the synthetic yield of N-α-Fmoc-L-aspartic acid β-tert-butyl ester (Fmoc-Asp(OtBu)-OH), a cornerstone building block in peptide chemistry, when utilized in both solution-phase and solid-phase peptide synthesis (SPPS). By examining the underlying chemical principles and providing detailed experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic needs.
Foundational Principles: A Tale of Two Phases
The fundamental difference between solution-phase and solid-phase peptide synthesis lies in the physical state of the growing peptide chain. In solution-phase synthesis , all reactants are dissolved in a suitable solvent, and the product is isolated and purified after each step. Conversely, solid-phase peptide synthesis (SPPS) , a technique pioneered by R.B. Merrifield, involves covalently attaching the C-terminal amino acid to an insoluble polymer resin.[1] This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin to remove soluble by-products and unreacted reagents.[1]
This distinction has significant implications for the overall yield. SPPS is generally favored for the synthesis of medium to long peptides due to its potential for higher efficiency and yield, as the repeated purification steps inherent in solution-phase synthesis can lead to significant product loss.[2][3] Furthermore, SPPS is readily amenable to automation, making it suitable for high-throughput synthesis and large-scale production.[2]
However, the heterogeneous nature of SPPS can introduce challenges, particularly concerning reaction kinetics and the potential for side reactions. One of the most significant side reactions associated with Fmoc-Asp(OtBu)-OH in SPPS is the formation of aspartimide, a cyclic imide that can lead to a mixture of unwanted by-products and a substantial decrease in the yield of the desired peptide.[2][4]
The Specter of Aspartimide Formation in SPPS
Aspartimide formation is a base-catalyzed intramolecular cyclization that occurs when the nitrogen atom of the amino acid residue following an aspartate attacks the side-chain carbonyl group of the aspartate. This side reaction is particularly problematic during the repetitive piperidine treatments used for Fmoc deprotection in SPPS.[5] The resulting aspartimide can then be cleaved by piperidine or trace amounts of water to yield a mixture of the desired α-peptide, the isomeric β-peptide, and piperidide adducts, all of which can be difficult to separate from the target peptide.[6][7] The Asp-Gly sequence is especially susceptible to this side reaction.[7]
The extent of aspartimide formation can be significant, with some estimates suggesting a loss of approximately 0.5% per Fmoc deprotection cycle for an Asp-Gly sequence.[7] This cumulative loss can drastically reduce the overall yield of longer peptides containing multiple aspartic acid residues.
Several strategies have been developed to mitigate aspartimide formation in SPPS, including:
-
Use of sterically hindered protecting groups for the aspartate side chain.
-
Addition of acidic additives like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution.[5]
-
Employing backbone-protecting dipeptides , such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, which shields the susceptible amide bond.[5]
Experimental Protocols: A Head-to-Head Comparison
To provide a practical comparison, we present detailed protocols for the synthesis of a model dipeptide, Fmoc-Asp(OtBu)-Gly-OEt, using both solution-phase and solid-phase methods.
Solution-Phase Synthesis of Fmoc-Asp(OtBu)-Gly-OEt
This protocol outlines a classic approach to dipeptide formation in solution, employing common coupling reagents.
Experimental Workflow: Solution-Phase Synthesis
Caption: Workflow for the solution-phase synthesis of a dipeptide.
Protocol:
-
Activation: Dissolve Fmoc-Asp(OtBu)-OH (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in dichloromethane (DCM). Cool the solution to 0°C in an ice bath. Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq) and stir for 30 minutes.
-
Coupling: In a separate flask, dissolve Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl) (1.0 eq) in DCM and add N,N-diisopropylethylamine (DIEA) (1.1 eq). Add this solution to the activated Fmoc-Asp(OtBu)-OH solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired dipeptide, Fmoc-Asp(OtBu)-Gly-OEt.
Solid-Phase Synthesis of Fmoc-Asp(OtBu)-Gly-Resin
This protocol details the steps for synthesizing the same dipeptide sequence on a solid support, highlighting the key differences from the solution-phase approach.
Experimental Workflow: Solid-Phase Synthesis
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. delivertherapeutics.com [delivertherapeutics.com]
- 5. chempep.com [chempep.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
Safety Operating Guide
Fmoc-Asp(OtBu)-H: Proper Disposal and Handling Procedures
Executive Summary & Immediate Action
Fmoc-Asp(OtBu)-H (Fmoc-L-aspartic acid beta-tert-butyl ester alpha-aldehyde) requires specific handling distinct from standard amino acids due to its aldehyde functionality and acid-labile side chain .[1][2]
-
Primary Hazard: Reactivity.[3] Aldehydes can oxidize to acids or polymerize. The tert-butyl (OtBu) ester is acid-labile; exposure to acidic waste streams can trigger deprotection, releasing isobutylene gas , which may pressurize waste containers.
-
Disposal Classification: Hazardous Organic Waste (Non-Halogenated Solid or Liquid depending on state).
-
Immediate Directive: Do not dispose of down the drain. Do not mix with strong acids (TFA/HCl) or strong oxidizers in the primary waste container.
Chemical Profile & Risk Assessment
To ensure accurate disposal, we must distinguish the specific derivative. The suffix "-H" typically denotes the aldehyde (CHO), a key intermediate in reducing peptide bonds or synthesizing backbone-modified mimetics.[1]
| Feature | Specification | Operational Implication |
| Chemical Name | Fmoc-Asp(OtBu)-CHO (Aldehyde) | Reactive: Susceptible to oxidation and nucleophilic attack (Schiff base formation).[1][2] |
| CAS Number | ~144120-56-7 (Analogous) | Treat as Unlisted Hazardous Waste (RCRA characteristics apply).[1][2] |
| Physical State | White to off-white powder | Dust inhalation hazard; segregate as solid waste.[1][2] |
| Protecting Groups | Fmoc (Base labile), OtBu (Acid labile) | Incompatibility: Avoid mixing with high concentrations of Piperidine (removes Fmoc) or TFA (removes OtBu) in sealed waste drums to prevent exotherms or gas evolution.[1][2] |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Senior Scientist Insight: While often grouped with standard amino acids (like Fmoc-Asp(OtBu)-OH), the aldehyde moiety poses a "silent" risk in waste drums. If mixed with primary amines (common in peptide synthesis waste like free amino acids), it can form imines (Schiff bases), releasing water and heat. Always segregate bulk aldehydes from bulk amine waste.
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Expired or Excess Powder)
Applicable for: Pure chemical, contaminated weighing boats, solid spill cleanup materials.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated "Solid Hazardous Waste" pail.[1]
-
Labeling: Affix a hazardous waste label.
-
Bagging: Double-bag the powder in clear polyethylene bags before placing it in the drum to minimize dust generation during final transport.
-
RCRA Classification: Unless specifically listed, treat as D001 (Ignitable Solid) if combustible, or generally as non-regulated chemical waste managed as hazardous due to toxicity potential.
Scenario B: Liquid Waste (Reaction Mixtures)
Applicable for: Rinses, mother liquors, or dissolved reagents.
-
Solvent Identification: Determine the primary solvent.
-
Halogenated: DCM (Dichloromethane), Chloroform.
-
Non-Halogenated: DMF, NMP, Methanol, Ethyl Acetate.
-
-
Segregation Rule:
-
If dissolved in DCM : Dispose in Halogenated Organic Waste .
-
If dissolved in DMF/MeOH : Dispose in Non-Halogenated Organic Waste .
-
-
The "Acid Trap" (Critical):
-
Do NOT pour Fmoc-Asp(OtBu)-H solutions into waste containers containing high concentrations of Trifluoroacetic Acid (TFA) scavengers.[1]
-
Mechanism:[1][4][5][6][7] Acidic cleavage of the t-butyl ester releases isobutylene gas.[1] In a tightly capped waste drum, this pressure build-up can cause the drum to bulge or burst.
-
Protocol: If the solution contains acid, neutralize it (e.g., with aqueous bicarbonate) before adding it to the organic waste drum.
-
Scenario C: Contaminated Sharps
Applicable for: Needles or glass pipettes used to transfer the aldehyde solution.
-
Immediate Containment: Place directly into a rigid, puncture-proof Biohazard/Sharps container (Red Bin) if biologically contaminated, or a Chemical Sharps container (White/Blue Bin) if only chemically contaminated.
-
Deactivation (Optional): For highly concentrated aldehyde residues on glassware, a rinse with dilute sodium bisulfite can quench the aldehyde before disposal, though this is generally not required for trace amounts.
Decision Logic & Workflow
The following diagram outlines the decision-making process for disposing of Fmoc-Asp(OtBu)-H to ensure compliance and safety.
Figure 1: Decision matrix for segregating Fmoc-Asp(OtBu)-H waste. Note the critical check for acidic co-contaminants to prevent gas pressurization.
Emergency Procedures (Spills)
In the event of a spill of Fmoc-Asp(OtBu)-H:
-
PPE Required: Nitrile gloves, lab coat, and safety goggles. If powder is airborne, use an N95 respirator.
-
Containment:
-
Decontamination: Clean the surface with soap and water.[8] The Fmoc group is stable to mild soap; if deeper cleaning is needed, a dilute ethanol wipe is effective.
References
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1][Link][1]
-
National Institutes of Health (NIH). (2022). Waste Disposal Guide: Chemical Waste Management. Division of Environmental Protection. [Link]
Sources
- 1. 129460-09-9|Fmoc-Asp-OtBu|BLD Pharm [bldpharm.com]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. epa.gov [epa.gov]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ic.ptb.de [ic.ptb.de]
- 6. ptb.de [ptb.de]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. chemicalbook.com [chemicalbook.com]
A Researcher's Guide to Personal Protective Equipment for Handling Fmoc-Asp(OtBu)-OH
Navigating the landscape of laboratory safety requires a proactive and informed approach. While Fmoc-Asp(OtBu)-OH, a cornerstone reagent in solid-phase peptide synthesis, is not always classified as hazardous under GHS (Globally Harmonized System), different suppliers provide conflicting safety information.[1][2] Some safety data sheets (SDS) indicate potential for skin, eye, and respiratory irritation.[2][3] This guide adopts a conservative stance, treating the compound as a potential irritant and providing a comprehensive framework for personal protective equipment (PPE) to ensure the highest level of safety for researchers, scientists, and drug development professionals.
The core principle of this guide is to build a self-validating system of safety, where understanding the why behind each piece of equipment and every step of a protocol empowers you to work with confidence and security.
Hazard Assessment: Understanding the Risks
Fmoc-Asp(OtBu)-OH is a white to light yellow crystalline powder.[4] The primary risks associated with its handling stem from its physical form as a fine powder, which can easily become airborne and lead to inadvertent exposure.
| Potential Hazard | Route of Exposure | Potential Health Effects | Primary Control Measure |
| Respiratory Irritation | Inhalation | May cause respiratory tract irritation.[3] | Engineering Controls (Fume Hood, Ventilated Enclosure) |
| Skin Irritation | Skin Contact | May cause skin irritation.[2][3] | Personal Protective Equipment (Gloves, Lab Coat) |
| Serious Eye Irritation | Eye Contact | May cause serious eye irritation.[2] | Personal Protective Equipment (Safety Glasses/Goggles) |
| Ingestion Hazard | Ingestion | May be harmful if swallowed.[3] | Good Laboratory Practices (No eating/drinking in lab) |
The causality is clear: the fine particulate nature of the reagent necessitates robust measures to prevent its inhalation and contact with skin or eyes.
Core Directive: Selecting Your Personal Protective Equipment
Your PPE is your most immediate line of defense. The selection of appropriate equipment is predicated on a "risk-based" approach, where the gear must be sufficient to mitigate the hazards identified above.
Eye and Face Protection: The Non-Negotiable Barrier
Direct contact with chemical powders can cause significant eye irritation.[2] Therefore, robust eye protection is mandatory.
-
Minimum Requirement: Safety glasses with side-shields that conform to EN166 (EU) or NIOSH (US) standards are required for all handling activities.[1] The side-shields are critical for protecting against airborne particles that may approach from the periphery.
-
Recommended Upgrade: For tasks involving larger quantities (e.g., >25g) or where significant dust generation is unavoidable, upgrade to tightly fitting safety goggles.[4] Goggles provide a complete seal around the eyes, offering superior protection against fine dust.
Hand Protection: Preventing Dermal Contact
The potential for skin irritation necessitates the use of chemical-resistant gloves.[1][4]
-
Glove Selection: Nitrile gloves are the standard choice for handling solid chemical reagents. They provide excellent protection against fine powders and have good puncture resistance.
-
Critical Practice: Gloves must be inspected for any signs of damage (e.g., pinholes, tears) before each use.[1] The integrity of your gloves is the integrity of your hand protection.
-
Proper Technique: Always use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with any residual powder.[1] Contaminated gloves should be disposed of immediately after the task is complete in accordance with laboratory waste procedures.
Body Protection: Shielding Skin and Clothing
An appropriate lab coat or impervious clothing serves to protect your skin and personal clothing from contamination.[1]
-
Standard Protocol: A clean, buttoned lab coat is required when handling Fmoc-Asp(OtBu)-OH. This provides a removable barrier in the event of a spill.
-
Material: A standard cotton/polyester blend lab coat is sufficient for handling this solid.
Respiratory Protection: An Engineering Control-First Approach
The primary method for preventing respiratory exposure is the use of engineering controls.
-
Primary Control: All weighing and handling of Fmoc-Asp(OtBu)-OH powder should be performed inside a certified chemical fume hood or a ventilated balance enclosure.[1] This captures dust at the source, preventing it from entering the breathing zone of the operator.
-
Secondary Precaution: If a ventilated enclosure is unavailable and there is a risk of dust formation, a NIOSH-approved disposable N95 respirator (dust mask) may be used as a secondary precaution. If irritation symptoms are experienced, a full-face respirator may be necessary.[4]
Operational Plan: From Preparation to Disposal
A structured workflow minimizes risk and ensures reproducibility. The following protocols provide step-by-step guidance for safe handling.
Pre-Handling Safety Checklist
-
Verify Engineering Controls: Confirm that the chemical fume hood or ventilated enclosure has a current certification and is functioning correctly.
-
Locate Emergency Equipment: Identify the nearest safety shower, eyewash station, and spill kit.
-
Review SDS: Have a copy of the Safety Data Sheet for Fmoc-Asp(OtBu)-OH readily available.
-
Don PPE: Put on all required PPE as described in the donning protocol below.
Experimental Protocol: PPE Donning and Doffing
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on and fully button the lab coat.
-
Safety Glasses/Goggles: Position eyewear for a comfortable and secure fit.
-
Gloves: Don gloves, ensuring the cuffs of the gloves overlap with the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves using the proper technique to avoid touching the contaminated outer surface with bare skin. Dispose of them immediately.
-
Lab Coat: Remove the lab coat by folding it inward on itself to contain any potential contaminants.
-
Safety Glasses/Goggles: Remove eyewear by handling the earpieces.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[1]
Workflow Diagram: Safe Handling of Fmoc-Asp(OtBu)-OH
Caption: Workflow for the safe handling of Fmoc-Asp(OtBu)-OH powder.
Emergency and Disposal Plan
Preparedness is paramount. Know how to respond in the event of an exposure or spill.
Exposure First Aid
In any case of exposure, consult a physician and show them the Safety Data Sheet.[1]
| Exposure Route | First Aid Response |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[4] |
| Eye Contact | Immediately flush eyes with pure water for at least 15 minutes, holding eyelids open.[4] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1][4] |
| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[4] |
Spill Management Protocol
For minor spills of Fmoc-Asp(OtBu)-OH powder:
-
Evacuate & Secure: Alert others in the immediate area. Restrict access to the spill zone.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Avoid Dust: Do NOT use a dry brush or compressed air. This will aerosolize the powder.
-
Contain & Collect: Gently cover the spill with damp paper towels to prevent dust from becoming airborne. Carefully scoop the material into a suitable, labeled container for chemical waste.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
Workflow Diagram: Minor Chemical Spill Response
Caption: Step-by-step response plan for a minor powder spill.
Waste Disposal
Proper disposal is a critical final step to ensure environmental and personnel safety.
-
Contaminated PPE: Used gloves, weigh boats, and contaminated paper towels must be disposed of in a designated hazardous waste container.
-
Chemical Waste: Unused or waste Fmoc-Asp(OtBu)-OH must be collected in a clearly labeled, sealed container.
-
Environmental Precaution: Do not let the product enter drains or sewer systems.[1][4] All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical destruction facility.[4]
By integrating these safety protocols and PPE requirements into your daily laboratory operations, you build a robust and trustworthy system that protects not only yourself but also your colleagues and your research.
References
-
Fmoc-L-Asp(OtBu)-OH Safety Data Sheet . CEM Corporation. [Link]
-
How to Dress for the Lab? And what about Personal Protective Equipment (PPE)? . American Chemical Society. [Link]
-
Personal Protective Equipment In Animal Research - Back To The Basics (A review paper) . SciSpace. [Link]
-
Personal Protective Equipment (PPE) . CHEMM. [Link]
-
Fmoc-Asp(OtBu)-OH [71989-14-5] . Aapptec Peptides. [Link]
-
Fmoc-Aspartimol(OtBu) Safety Data Sheet . AAPPTec, LLC. [Link]
-
Fmoc-L-Asp(OtBu)-OH | C23H25NO6 . PubChem NIH. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
